(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Stereochemical Architecture and Synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol: A Technical Guide
Executive Summary
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (1S,2S)-trans-2-amino-1-indanol (CAS No. 32151-02-3), is a highly rigid, chiral amino alcohol[1]. While its structural cousin, (1S,2R)-cis-1-amino-2-indanol, is widely recognized as the core chiral building block for the HIV protease inhibitor Indinavir, the (1S,2S)-trans isomer serves a distinct and equally critical role in advanced organic synthesis. Its rigid bicyclic framework and trans-diaxial functional group arrangement make it an exceptional chiral auxiliary, chiral ligand for asymmetric catalysis, and a versatile scaffold for drug discovery[2].
This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, details a self-validating protocol for its asymmetric synthesis, and outlines its applications in modern pharmaceutical development.
Structural & Stereochemical Foundations
The indane framework (2,3-dihydro-1H-indene) imposes significant conformational rigidity. In (1S,2S)-2-amino-1-indanol, the hydroxyl group is located at the benzylic C1 position, while the amino group resides at the aliphatic C2 position. The (1S,2S) absolute configuration dictates a trans relationship between these two functional groups.
Because the five-membered cyclopentane ring is fused to a planar benzene ring, the trans substituents are forced into a pseudo-diaxial conformation. This prevents the strong intramolecular hydrogen bonding typically seen in cis-amino alcohols, fundamentally altering the molecule's nucleophilicity, solubility, and coordination chemistry.
Data Presentation: Stereochemical Comparison
To highlight the impact of stereochemistry on physicochemical properties, Table 1 contrasts the target compound with its Indinavir-associated diastereomer[3].
| Property | (1S,2S)-2-Amino-1-indanol | (1S,2R)-1-Amino-2-indanol |
| CAS Number | 32151-02-3 | 126456-43-7 |
| Relative Stereochemistry | trans (1S, 2S) | cis (1S, 2R) |
| Hydroxyl Position | C1 (Benzylic) | C2 (Aliphatic) |
| Amino Position | C2 (Aliphatic) | C1 (Benzylic) |
| Primary Application | Chiral auxiliary, asymmetric ligand | HIV Protease Inhibitor precursor |
| Intramolecular H-Bonding | Weak (Trans-diaxial orientation) | Strong (Cis-coplanar orientation) |
| 1H NMR (C1-H) Coupling | J≈7−8 Hz (Trans coupling) | J≈4−5 Hz (Cis coupling) |
Mechanistic Pathways for Asymmetric Synthesis
The synthesis of enantiomerically pure (1S,2S)-2-amino-1-indanol requires precise control over both relative diastereoselectivity and absolute enantioselectivity. The most robust industrial and laboratory-scale approach involves the epoxidation of indene[4], followed by regioselective azidolysis and an enzymatic kinetic resolution[5].
Causality of Experimental Choices
-
Regioselective Epoxide Opening: When racemic indene oxide is treated with sodium azide ( NaN3 ) and ammonium chloride ( NH4Cl ), the nucleophilic azide ion must choose between the C1 and C2 carbons. While the benzylic C1 position is electronically activated, the rigid bicyclic nature of the indane system makes C1 sterically hindered. Consequently, SN2 attack occurs predominantly at the less hindered C2 position. The requisite anti-periplanar approach of the SN2 mechanism guarantees the formation of trans-2-azido-1-indanol.
-
Enzymatic Kinetic Resolution: Candida antarctica Lipase B (CALB) is selected because its active site perfectly discriminates between the enantiomers of secondary alcohols based on the steric bulk of the adjacent stereocenter[5]. By using vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation step irreversible, driving the kinetic resolution of the (1R,2R) enantiomer to completion and leaving the desired (1S,2S)-azido alcohol unreacted[6].
Caption: Workflow for the asymmetric synthesis and kinetic resolution of (1S,2S)-2-amino-1-indanol.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains explicit analytical checkpoints to prevent the propagation of errors.
Phase 1: Epoxidation and Regioselective Azidolysis
-
Epoxidation: Dissolve indene (1.0 eq) in CH2Cl2 and cool to 0°C. Add m-CPBA (1.1 eq) dropwise. Stir for 4 hours.
-
Validation Checkpoint: TLC (Hexane/EtOAc 8:2) must show the disappearance of indene ( Rf≈0.9 ) and the appearance of indene oxide ( Rf≈0.6 ).
-
-
Azidolysis: Concentrate the organic layer and redissolve the crude epoxide in an EtOH/Water (8:2) mixture. Add NaN3 (1.5 eq) and NH4Cl (1.5 eq). Reflux at 80°C for 12 hours.
-
Validation Checkpoint: Isolate a small aliquot. IR spectroscopy must reveal a strong, sharp azide stretching band at ~2100 cm⁻¹ . Absence of this band indicates a failure in the epoxide ring-opening.
-
Phase 2: Enzymatic Kinetic Resolution
-
Acylation: Suspend the racemic trans-2-azido-1-indanol in methyl tert-butyl ether (MTBE). Add CALB (10% w/w) and vinyl acetate (3.0 eq)[5].
-
Incubation: Stir at 30°C.
-
Validation Checkpoint: Monitor strictly via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be terminated at exactly 50% conversion to ensure maximum enantiomeric excess ( ee ) of the unreacted (1S,2S) enantiomer.
-
-
Separation: Filter off the immobilized enzyme. Separate the (1S,2S)-azido alcohol from the (1R,2R)-acetate byproduct via silica gel column chromatography.
Phase 3: Catalytic Reduction
-
Hydrogenation: Dissolve the enantiopure (1S,2S)-2-azido-1-indanol in methanol. Add 10% Pd/C catalyst (0.05 eq). Stir under a hydrogen atmosphere (1 atm) for 6 hours[2].
-
Final Validation: Filter through a Celite pad and concentrate in vacuo.
-
Validation Checkpoint 1 (IR): Disappearance of the 2100 cm⁻¹ azide band and appearance of broad N-H/O-H stretches (3200-3400 cm⁻¹).
-
Validation Checkpoint 2 (NMR): 1H NMR must show a doublet for the C1 benzylic proton with a coupling constant of J≈7−8 Hz, confirming the trans geometry.
-
Validation Checkpoint 3 (HPLC): Chiral HPLC must confirm ee>99% .
-
Caption: Self-validating analytical workflow for ensuring optical and chemical purity of the synthesized chiral amino alcohol.
Applications in Drug Development and Catalysis
The rigid nature of (1S,2S)-2-amino-1-indanol makes it a privileged structure in asymmetric synthesis.
-
Chiral Auxiliaries: When converted into oxazolidinones, the (1S,2S) scaffold provides exceptional facial shielding during enolate alkylations and aldol condensations, often yielding diastereomeric ratios exceeding 99:1[2].
-
Asymmetric Ligands: It serves as a precursor for chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) and bis(oxazoline) (BOX) ligands, which are heavily utilized in the enantioselective reduction of ketones and Diels-Alder reactions.
-
Bioactive Scaffolds: The trans-aminoindanol motif is frequently incorporated into the design of novel therapeutics, particularly in the development of selective metalloprotease inhibitors and novel CNS-active agents targeting 5-HT receptors[2].
References
-
BenchChem. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3. BenchChem Product Catalog.
-
PubChem. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743. National Center for Biotechnology Information (NIH).
-
Mitrochkine, A., Gil, G., & Réglier, M. (1995). Synthesis of enantiomerically pure cis and trans-2-amino-1-indanol. Tetrahedron: Asymmetry, 6(7), 1535-1538.
-
Stead, P., et al. (1998). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Biocatalysis and Biotransformation (Springer).
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- 1. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3 | Benchchem [benchchem.com]
- 5. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
- 6. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
The Chiral Aminoindanol Revolution: From HIV Protease Inhibition to Asymmetric Catalysis
Executive Summary
The discovery and subsequent industrial-scale synthesis of chiral aminoindanols—most notably (1S,2R)-1-amino-2-indanol—represents a watershed moment in both medicinal chemistry and asymmetric catalysis. Originally propelled from obscurity to the forefront of industrial chemistry by the urgent need for HIV-1 protease inhibitors in the 1990s, this rigid, bicyclic scaffold has since transcended its pharmaceutical origins. Today, it is recognized as a "privileged scaffold," serving as a highly effective chiral auxiliary, ligand, and organocatalyst backbone. This whitepaper explores the historical discovery, the mechanistic causality behind its stereochemical synthesis, and its expansive applications in modern drug development and catalytic methodologies.
Historical Context: The Indinavir Breakthrough
In the early 1990s, the HIV/AIDS epidemic necessitated the rapid development of novel antiretroviral therapies. Merck & Co. embarked on a massive drug discovery campaign targeting the HIV-1 protease enzyme, which is responsible for cleaving the viral Gag-Pol polyprotein into mature, infectious virions[1].
The breakthrough came with the design of transition-state analogs that could competitively bind to the protease active site. Researchers discovered that incorporating a2 provided the exact spatial geometry required to lock the inhibitor into the enzyme's binding pocket[2]. This led to the development of L-685,434, universally known today as Indinavir (Crixivan) . The (1S,2R)-1-amino-2-indanol moiety acts as a critical stereochemical controlling element, maximizing binding affinity through precise hydrogen bonding while minimizing the entropic penalty of binding due to its rigid indane ring[3].
Caption: Mechanism of HIV-1 protease inhibition by Indinavir via transition state mimicry.
Mechanistic Rationale: The Superiority of the Indanol Scaffold
The utility of cis-1-amino-2-indanol stems directly from its structural topology.
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Conformational Rigidity: Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the bicyclic indane system prevents free rotation around the C1-C2 bond.
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Bidentate Coordination: The cis-relationship between the amine and hydroxyl groups allows the molecule to act as an excellent bidentate ligand for transition metals and main-group elements (like Boron).
-
Facial Shielding: The fused aromatic ring provides immense steric bulk on one face of the molecule. When utilized as a chiral auxiliary or catalyst, this aromatic wall effectively blocks one trajectory of incoming reagents, forcing highly enantioselective or diastereoselective transformations[4].
Industrial Synthesis: The Modified Ritter Protocol
The sudden, massive demand for Indinavir required Merck and other chemical manufacturers to develop a scalable, highly stereoselective synthesis of (1S,2R)-1-amino-2-indanol. Direct nucleophilic opening of indene oxide with ammonia was unviable, as the SN2 mechanism exclusively yields the undesired trans-isomer. To circumvent this, a 5 was engineered[5].
Self-Validating Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol
Step 1: Epoxidation of Indene
-
Procedure: React indene with sodium hypochlorite (NaOCl) in a biphasic system under controlled pH (8.5-9.0).
-
Causality: The controlled pH prevents the premature hydrolysis of the sensitive epoxide.
-
Validation Check: Analyze the organic layer via GC/MS. The complete disappearance of the indene alkene peak ( m/z 116) confirms total conversion to indene oxide.
Step 2: Modified Ritter Reaction (Oxazoline Formation)
-
Procedure: Dissolve indene oxide in anhydrous acetonitrile (MeCN). Slowly add fuming sulfuric acid (oleum) dropwise, strictly maintaining the internal temperature below 25°C.
-
Causality: Oleum acts as a potent Brønsted/Lewis acid, activating the epoxide. Acetonitrile attacks the benzylic C1 position. Crucially, the resulting nitrilium ion undergoes rapid intramolecular ring closure with the C2 oxygen. This double inversion/retention mechanism strictly enforces a cis-fused oxazoline intermediate, completely avoiding the trans-pathway[5].
-
Validation Check: In-process FTIR monitoring. The appearance of a strong C=N stretch at ~1650 cm−1 confirms oxazoline ring formation.
Step 3: Aqueous Hydrolysis
-
Procedure: Quench the reaction mixture with water and heat to reflux (90°C) for 3 hours.
-
Causality: The acidic aqueous environment hydrolyzes the oxazoline ring, cleaving the heterocyclic system to yield the racemic cis-1-amino-2-indanol.
-
Validation Check: Perform TLC (DCM:MeOH 9:1) and stain with ninhydrin. A distinct purple spot indicates the successful liberation of the primary amine.
Step 4: Chiral Resolution
-
Procedure: Add L-tartaric acid to the racemic mixture in aqueous methanol. Heat to 60°C to dissolve, then cool slowly to 5°C to induce fractional crystallization.
-
Causality: The (1S,2R)-enantiomer forms a highly crystalline, less soluble diastereomeric salt with L-tartaric acid compared to its (1R,2S) counterpart, allowing for physical separation.
-
Validation Check: Filter the crystals, liberate the free base using 1M NaOH, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The target acceptance criteria is >99% enantiomeric excess (ee)[5].
Caption: Industrial synthetic workflow for (1S,2R)-1-amino-2-indanol via the modified Ritter reaction.
Beyond Pharmaceuticals: A Privileged Scaffold in Asymmetric Catalysis
The widespread availability of enantiopure cis-1-amino-2-indanol following the commercialization of Indinavir sparked a renaissance in its use as a chiral building block for asymmetric synthesis[6].
Oxazaborolidine Catalysts (CBS Reduction)
The indanol scaffold is extensively used to synthesize chiral oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. When coordinated with borane, the rigid indane ring effectively blocks one face of the catalyst. As the ketone coordinates to the Lewis acidic boron, hydride transfer is sterically forced to occur from the unhindered face, resulting in exceptional enantiomeric excesses[6].
N-Heterocyclic Carbene (NHC) Catalysis
In organocatalysis, the aminoindanol core has been masterfully adapted into chiral triazolium salts for 7[7]. By appending an N-mesityl group to the aminoindanol backbone, researchers created catalysts capable of highly enantioselective Coates-Claisen rearrangements and intramolecular Stetter reactions. The bulky mesityl group raises the activation barrier for unwanted side reactions, while the indanol stereocenters dictate the trajectory of the reacting enolates[7].
Caption: Diverse applications of the cis-1-amino-2-indanol scaffold in asymmetric catalysis.
Quantitative Data Summary
The evolution of the synthesis of cis-1-amino-2-indanol demonstrates a clear trajectory from low-yielding, unscalable academic methods to highly optimized industrial processes.
Table 1: Comparative Analysis of Synthetic Routes to cis-1-Amino-2-Indanol
| Synthetic Route | Key Reagents | Stereochemical Control Mechanism | Overall Yield | Enantiomeric Excess (ee) | Scalability |
| Direct Amination | NH3 , Indene Oxide | SN2 Opening (Yields trans) | N/A (cis is 0%) | N/A | Poor |
| Enzymatic Resolution | Lipase, Racemic Acetate | Enantioselective Hydrolysis | 40-45% | >98% | Moderate |
| Asymmetric Hydroxylation | OsO4 , Chiral Ligands | Reagent-controlled syn-addition | 60-70% | 90-95% | Low (Toxicity/Cost) |
| Modified Ritter + Resolution | MeCN, Oleum, L-Tartaric Acid | Oxazoline intermediate + Diastereomeric Salt | 35-40% (from indene) | >99% | Excellent (Industrial Standard) |
References[2] Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors, ACS Publications. URL[1] Application Notes and Protocols: The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors, Benchchem. URL[5] (1s,2r)-1-aminoindan-2-ol, Organic Syntheses.URL[3] The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt, ResearchGate. URL[7] Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols, NIH. URL[6] Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones, Innovation of Chemistry & Materials for Sustainability. URL[4] (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones, ACS Publications. URL
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. insuf.org [insuf.org]
- 7. Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols: A Highly Enantioselective Coates–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (1S,2S)-Aminoindanol Isomers: Structure, Synthesis, and Applications
This technical guide provides an in-depth exploration of the chiral amino alcohol (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol and its closely related, more extensively documented regioisomer, (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. This document is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis, offering a detailed overview of the core identifiers, synthesis, applications, and analytical methodologies associated with these valuable chiral building blocks.
Introduction and Nomenclature Clarification
The indenyl framework substituted with vicinal amino and hydroxyl groups gives rise to a class of compounds known as aminoindanols. These are critical scaffolds in medicinal chemistry and serve as powerful ligands and chiral auxiliaries in asymmetric catalysis. However, precise nomenclature is crucial due to the existence of both regioisomers and stereoisomers.
The two primary regioisomers are 1-amino-2-indanol and 2-amino-1-indanol. Within each, stereoisomers exist, commonly designated as cis or trans based on the relative orientation of the amino and hydroxyl groups.
-
1-Amino-2-indanol : The amino group is at position 1 and the hydroxyl group at position 2.
-
(1S,2R)-1-Amino-2-indanol: The cis isomer, a key component in the synthesis of the HIV protease inhibitor Indinavir.
-
(1S,2S)-1-Amino-2-indanol: The trans isomer, also a valuable chiral auxiliary.
-
-
2-Amino-1-indanol : The amino group is at position 2 and the hydroxyl group at position 1.
-
(1S,2S)-2-Amino-1-indanol: The specific topic of this guide.
-
While "(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol" is a valid chemical structure, the available scientific literature and commercial availability are overwhelmingly focused on the "1-amino-2-indanol" regioisomers. This guide will therefore provide a comprehensive overview of the well-documented (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol due to the wealth of available technical data, while also presenting the known identifiers for the requested (1S,2S)-2-amino-1-indanol.
Core Identifiers and Chemical Properties
Accurate identification of these isomers is paramount for experimental reproducibility and regulatory compliance. The following tables summarize the key identifiers and properties.
(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol (trans-isomer)
This compound is the most extensively characterized trans-isomer.
| Identifier | Value |
| CAS Number | 163061-74-3[1][2][3] |
| PubChem CID | 6931156[1] |
| IUPAC Name | (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol[1] |
| Synonyms | (1S,2S)-(+)-trans-1-Amino-2-indanol, (1S,2S)-(+)-1-Amino-2-hydroxyindan[1][3] |
| Molecular Formula | C₉H₁₁NO[1][2][3] |
| Molecular Weight | 149.19 g/mol [1][2][3] |
| InChI Key | LOPKSXMQWBYUOI-IUCAKERBSA-N[1] |
| SMILES | C1N">C@@HO[1] |
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
Data for this specific enantiomer is limited. The identifiers for its enantiomer, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, are provided for reference.
| Identifier | Value (for enantiomer (1R,2R)) |
| CAS Number | 94077-01-7[4][5] |
| PubChem CID | 10898857[4] |
| IUPAC Name | (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol[4] |
| Synonyms | (+/-)-trans-2-Aminoindan-1-ol[4] |
| Molecular Formula | C₉H₁₁NO[4] |
| Molecular Weight | 149.19 g/mol [4] |
| InChI Key | HRWCWYGWEVVDLT-RKDXNWHRSA-N[4] |
| SMILES | C1O">C@HN[4] |
Physicochemical Properties of (1S,2S)-1-Amino-2-indanol
| Property | Value | Source |
| Appearance | White to orange or green crystalline powder | [3] |
| Melting Point | 142-146 °C | [3][6] |
| Purity | ≥98% | [2][3] |
| Storage | Store at room temperature or under refrigerated conditions (2-8°C), protected from light, under an inert atmosphere. | [2][6] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure aminoindanols is a key challenge, with methodologies often focusing on diastereoselective and enantioselective control.
General Synthetic Strategy: Catalytic Hydrogenation
A common and effective method for preparing aminoindanols involves the diastereoselective reduction of an oxime precursor. For instance, (±)-trans-1-amino-2-indanol can be synthesized from 1,2-indanedion-1-oxime via hydrogenation over a 10% Pd/BaSO₄ catalyst. The diastereoselectivity of such reactions is highly dependent on the choice of catalyst, solvent, temperature, and pH. Subsequent resolution of the racemic mixture is then required to isolate the desired (1S,2S) enantiomer.
Caption: General synthesis workflow for trans-1-amino-2-indanol.
Applications in Research and Development
The rigid bicyclic structure and defined stereochemistry of (1S,2S)-aminoindanol make it a highly valuable molecule in several areas of chemical science.
-
Chiral Auxiliaries and Ligands: Its primary use is in asymmetric synthesis, where it serves as a chiral auxiliary or as a precursor to more complex chiral ligands (e.g., BOX and PyBOX ligands). These ligands are then used to catalyze a wide range of enantioselective reactions, including reductions, alkylations, and cycloadditions, enabling the production of enantiomerically pure compounds.[3][7]
-
Pharmaceutical Intermediates: Chiral amino alcohols are fundamental building blocks in drug development. (1S,2S)-1-Amino-2-indanol and its isomers are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][7] The related cis-isomer is famously a component of the HIV protease inhibitor Indinavir.
-
Biochemical Research: These compounds are utilized to study enzyme interactions and neurotransmitter systems, contributing to a deeper understanding of biological processes and aiding in the identification of potential therapeutic targets.[3]
-
Resolving Agents: Due to their chirality, they can be used to separate racemic mixtures of other compounds, such as carboxylic acids, through the formation of diastereomeric salts that can be separated by crystallization or chromatography.
Analytical and Spectroscopic Characterization
Confirming the identity, purity, and stereochemistry of (1S,2S)-aminoindanol requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
The following data are representative of the 1-amino-2-indanol scaffold.
Table 3: Representative Spectroscopic Data for 1-Amino-2-indanol
| Technique | Key Features and Assignments |
|---|---|
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m, 4H, Aromatic-H), 4.75 (d, 1H, H-1), 4.35 (q, 1H, H-2), 3.15 (dd, 1H, H-3a), 2.80 (dd, 1H, H-3b), 2.50 (br s, 3H, -NH₂ and -OH). Note: Amine and hydroxyl protons are broad and exchangeable.[8] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 142.8, 140.5 (Aromatic C), 128.5, 127.0, 125.5, 124.8 (Aromatic CH), 75.0 (C-2), 61.5 (C-1), 39.5 (C-3).[8] |
| IR (KBr) | ν (cm⁻¹): 3350-3200 (Strong, Broad, O-H, N-H stretching), 3070-3020 (Medium, Aromatic C-H stretching), 2950-2850 (Medium, Aliphatic C-H stretching), 1590 (Medium, N-H bending), 1080 (Strong, C-O stretching).[8] |
| Mass Spec. (EI) | m/z: 149 [M]⁺, 132 [M - NH₃]⁺, 131 [M - H₂O]⁺, 117, 104, 91.[8] |
Chiral Separation by HPLC
Assessing the enantiomeric purity is critical and is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Experimental Protocol: HPLC Enantiomeric Purity Assessment
-
Objective: To separate the enantiomers of 1-amino-2-indanol to determine enantiomeric excess (ee%).
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (amylose-based) or a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T is highly effective.[9]
-
Mobile Phase (Normal Phase): A mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol is commonly used (e.g., Hexane:IPA, 90:10 v/v). Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for chiral HPLC analysis of aminoindanol.
Safety and Handling
As with all laboratory chemicals, (1S,2S)-aminoindanol should be handled with appropriate care, following established safety protocols.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]
-
-
Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[10]
Conclusion
(1S,2S)-1-Amino-2-indanol is a cornerstone chiral building block with significant utility in asymmetric synthesis and pharmaceutical R&D. Its rigid conformational structure and well-defined stereocenters provide an excellent platform for inducing chirality in a vast array of chemical transformations. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the laboratory and in the development of novel, enantiomerically pure molecules. While its regioisomer, (1S,2S)-2-amino-1-indanol, is less studied, the foundational principles outlined here provide a strong basis for its potential future investigation and application.
References
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ResearchGate. (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. [Link]
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The Indispensable Role of Aminoindanol Derivatives in Modern Drug Discovery and Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of stereochemically defined centers is a cornerstone of modern pharmaceutical design. Within the arsenal of chiral building blocks available to the medicinal chemist, aminoindanol derivatives have emerged as a "privileged" scaffold. Their inherent conformational rigidity and the strategic placement of amino and hydroxyl functionalities provide a unique platform for inducing asymmetry in chemical reactions and for direct integration into complex, biologically active molecules. This guide provides a comprehensive overview of the biological significance of aminoindanol derivatives, delving into their fundamental structural attributes, their pivotal role in asymmetric catalysis, and their application as core structural motifs in several landmark therapeutic agents.
The Structural Basis of Aminoindanol's Utility: A Conformationally Constrained Powerhouse
The remarkable utility of cis-1-amino-2-indanol and its derivatives stems from a unique combination of structural features. The fusion of a phenyl ring to a five-membered ring creates a rigid bicyclic system that significantly limits conformational flexibility. This rigidity is paramount in asymmetric synthesis, as it allows for more predictable transition state geometries, leading to higher enantioselectivities.[1][2] Unlike more flexible chiral auxiliaries, the constrained nature of the aminoindanol scaffold effectively shields one face of a reacting molecule, directing incoming reagents to the other and thereby controlling the stereochemical outcome of the reaction.[1]
The cis relationship between the amino and hydroxyl groups is another critical feature. This arrangement allows these two functional groups to act as a bidentate ligand, chelating to metal centers in a well-defined manner.[2] This chelation is fundamental to the high efficiency and enantioselectivity observed in many metal-catalyzed reactions employing aminoindanol-derived ligands.[2] The availability of both enantiomers of cis-1-amino-2-indanol further enhances its versatility, enabling the synthesis of either enantiomer of a target molecule.[1]
A Pillar of Asymmetric Catalysis: Enabling Enantioselective Transformations
Aminoindanol derivatives have proven to be exceptionally effective as chiral ligands and auxiliaries in a wide array of asymmetric transformations, which are critical for the synthesis of enantiomerically pure pharmaceuticals.[3]
Asymmetric Reductions and Transfer Hydrogenations
One of the earliest and most significant applications of aminoindanol derivatives is in the catalytic asymmetric reduction of prochiral ketones.[1] Oxazaborolidine catalysts derived from cis-1-amino-2-indanol have demonstrated high efficiency in these reductions.[1][4][5] Furthermore, ruthenium and rhodium complexes featuring chiral ligands derived from aminoindanol are highly effective catalysts for asymmetric transfer hydrogenation (ATH) of ketones, a process that uses a safe and readily available hydrogen source like isopropanol to produce chiral secondary alcohols.[2][3][6]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from a ruthenium precursor and a cis-1-amino-2-indanol derivative.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-1-Amino-2-indanol
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous isopropanol
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2S)-1-amino-2-indanol (1.1 mol%) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add a solution of t-BuOK (10 mol%) in anhydrous isopropanol (1 mL) to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral 1-phenylethanol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or GC.
Data Presentation: Enantioselectivity in Asymmetric Transfer Hydrogenation
| Entry | Ketone | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| 1 | Acetophenone | Ru/ (1R,2S)-aminoindanol | 30 | 1 | >95 | 97 (S) |
| 2 | Acetophenone | Rh/ (1R,2S)-aminoindanol | 30 | 1 | 98 | 92 (R) |
Data compiled from representative literature.[3]
Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Diels-Alder and Michael Addition Reactions
Aminoindanol derivatives also serve as effective organocatalysts. For instance, a bifunctional catalyst derived from aminoindanol, containing both a Brønsted base and a hydrogen-bonding donor moiety, has been shown to be an excellent catalyst for Diels-Alder reactions, yielding adducts with high enantioselectivities.[7] Similarly, aminoindanol derivatives have been successfully employed in asymmetric Michael additions, facilitating the construction of complex molecules with vicinal chiral centers.[8]
A Cornerstone in the Synthesis of Landmark Pharmaceuticals
The impact of aminoindanol derivatives extends beyond their role as catalysts; they are integral components of several highly successful drugs.
HIV Protease Inhibitors: The Case of Indinavir
The development of HIV protease inhibitors was a turning point in the treatment of AIDS.[9][10] Many of these drugs are peptidomimetic, designed to fit into the active site of the HIV protease enzyme and block its function.[9] The (1S, 2R)-1-amino-2-indanol moiety is a crucial chiral building block in the synthesis of the potent HIV-1 protease inhibitor, Indinavir (Crixivan®).[1][9]
The stereochemistry of the aminoindanol fragment is critical for the inhibitor's ability to bind effectively to the enzyme's active site, thereby disrupting the viral replication cycle.[9] By mimicking the transition state of the natural substrate of the enzyme, Indinavir prevents the cleavage of newly synthesized viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[9] The aminoindanol core plays a pivotal role in correctly orienting the inhibitor within the active site to maximize binding affinity.[9] The synthesis of Indinavir showcases the power of aminoindanol as a chiral synthon, where its stereocenters direct the formation of the correct diastereomer of the final product.[1][9]
Visualization: Mechanism of HIV Protease Inhibition
Caption: Mechanism of HIV protease inhibition by aminoindanol-containing drugs.
Neuraminidase Inhibitors: The Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B viruses.[11] While the commercial synthesis of oseltamivir has historically started from shikimic acid, a natural product with limited availability, significant research has been dedicated to developing alternative, de novo synthetic routes.[12][13][14] Several of these innovative syntheses utilize aminoindanol-derived chiral ligands to establish key stereocenters. For example, a palladium-catalyzed asymmetric allylic alkylation reaction employing a chiral ligand can be used to set one of the stereocenters in an oseltamivir precursor.[12] This highlights the versatility of aminoindanol derivatives in enabling the efficient and stereocontrolled synthesis of complex, non-peptidic bioactive molecules.
Emerging Therapeutic Applications: α-Glucosidase Inhibition
Recent research has expanded the biological significance of aminoindanol derivatives beyond their role as synthetic building blocks. Novel derivatives of cis-1-amino-2-indanol have been synthesized and evaluated as α-glucosidase inhibitors.[15][16][17] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain urea and thiourea derivatives of aminoindanol have shown potent inhibitory activity against α-glucosidase, with some compounds exhibiting IC₅₀ values in the low micromolar range.[15][17] Kinetic studies have revealed a competitive mode of inhibition for the most active compounds, and molecular docking studies suggest that the urea or thiourea moieties play a crucial role in binding to the enzyme's active site.[15][17] This emerging area of research underscores the potential of the aminoindanol scaffold as a pharmacophore for direct therapeutic intervention.
Data Presentation: α-Glucosidase Inhibitory Activity of Aminoindanol Derivatives
| Compound | IC₅₀ (µM) |
| 2h | 9.64 ± 0.24 |
| 2g | 11.60 ± 0.47 |
| 2c | 12.10 ± 0.15 |
| 3i | 13.20 ± 0.28 |
Data from Khan et al. (2026).[15][17]
Conclusion and Future Perspectives
The biological significance of aminoindanol derivatives is both profound and multifaceted. Their conformationally rigid scaffold and strategically positioned functional groups have made them indispensable tools in asymmetric catalysis, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. Furthermore, their direct incorporation into the structures of highly successful drugs, such as the HIV protease inhibitor Indinavir, highlights their value as key chiral building blocks. The expanding role of aminoindanol derivatives as direct-acting therapeutic agents, for instance as α-glucosidase inhibitors, opens up new avenues for drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this "privileged" scaffold is essential for the continued innovation of stereochemically defined and effective pharmaceuticals.
References
- Benchchem. (n.d.). The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors.
- Ghosh, A. K., Fidanze, S., & Onishi, M. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
- Benchchem. (n.d.). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.
- Tan, B., Crey, C., & Chua, P. J. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. ACS Publications.
- Ghosh, A. K., & Fidanze, S. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Request PDF.
- Chen, J.-R., Liu, X.-H., & Li, L. (2011). Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality. PubMed.
- Benchchem. (n.d.). Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis.
- Raghavan, S., Yang, Z., Mosley, R. T., Schleif, W. A., Gabryelski, L., Olsen, D. B., Stahlhut, M., Kuo, L. C., Emini, E. A., Chapman, K. T., & Tata, J. R. (2002). Combinatorial Library of Indinavir Analogues: Replacement for the Aminoindanol at P2'. Bioorganic & Medicinal Chemistry Letters.
- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC.
- Trost, B. M., & Zhang, T. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.
- Ghosh, A. K., & Fidanze, S. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.
- Wikipedia. (n.d.). Oseltamivir total synthesis.
- Michelet, B., & Beaud, R. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. PMC.
- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed.
- Ishikawa, H., Suzuki, T., Appu, A., & Hayashi, Y. (n.d.). Three "One-Pot" Synthesis of (-)-Oseltamivir.
- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate.
- Palmer, M. J., & Wills, M. (n.d.). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry - ACS Publications.
- Beaud, R., & Michelet, B. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
- Roques, B. P., & Fournie-Zaluski, M. C. (1985). Aminoacid derivatives and their therapeutic applications. Google Patents.
- Kim, H. J., & Lee, S. H. (2012). Preparation method of oseltamivir(tamiflu). Google Patents.
- Genç, H., Kalin, R., Köksal, Z., Sadeghian, N., Kocyigit, U. M., Zengin, M., Gülçin, İ., & Özdemir, H. (n.d.). Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. PMC.
- Fukuyama, T., & Satoh, Y. (n.d.). A Practical Synthesis of (−)-Oseltamivir. ResearchGate.
- Goudreau, N., & L'Heureux, L. (2002). Hiv protease inhibitors based on amino acid derivatives. Google Patents.
- Campos, K. R., & Klapars, A. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Organic Process Research & Development - ACS Publications.
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- 17. researchgate.net [researchgate.net]
Architecting Chiral Space: A Technical Whitepaper on the Synthesis of 1,2-Amino Alcohols
Executive Summary
For researchers and drug development professionals, the 1,2-amino alcohol (vicinal amino alcohol) motif represents one of the most privileged scaffolds in organic chemistry. It is the structural linchpin in a myriad of active pharmaceutical ingredients (APIs)—ranging from beta-blockers and sphingolipid derivatives to the antituberculosis drug ethambutol. Beyond therapeutics, these bifunctional molecules are indispensable as chiral auxiliaries (e.g., Evans oxazolidinones) and privileged ligands in asymmetric catalysis (e.g., bisoxazolines).
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic summaries. Here, we dissect the causality behind the most robust synthetic strategies—exploring why specific reagents dictate stereochemical outcomes and how to implement self-validating protocols in your laboratory.
Mechanistic Paradigms in Vicinal Aminohydroxylation
The synthesis of 1,2-amino alcohols fundamentally requires the precise installation of two adjacent heteroatoms. The choice of strategy is dictated by the starting material—whether leveraging the existing chirality of natural pools or inducing asymmetry in prochiral substrates [1].
Chiral Pool Exploitation: Reduction of α-Amino Acids
The most reliable and economically viable route to enantiopure 1,2-amino alcohols is the reduction of naturally occurring L- or D-amino acids.
The Causality of Reagent Choice: Reducing a carboxylic acid to a primary alcohol typically requires harsh conditions that risk racemization at the labile α-stereocenter. Lithium aluminum hydride (LiAlH₄) is the reagent of choice because of its mechanistic pathway. Upon initial hydride transfer, LiAlH₄ forms a stable, tetra-coordinated aluminate complex with the carboxylate oxygen and the amine. This rigid intermediate acts as a protecting group in situ, completely suppressing enolization and preventing the abstraction of the α-proton. Consequently, the stereochemical integrity of the chiral center is preserved with >99% fidelity [2].
Epoxide Aminolysis: Strain-Driven Regiocontrol
Epoxides possess an inherent ring strain of approximately 27 kcal/mol, making them highly susceptible to nucleophilic attack by amines. However, the challenge lies in regioselectivity when opening unsymmetrical epoxides.
The Causality of Regiocontrol: Under standard thermal or basic conditions, aliphatic amines attack the least sterically hindered carbon of the epoxide via a strict SN2 mechanism, yielding the corresponding anti-1,2-amino alcohol. However, when a Lewis acid (e.g., Bi(OTf)₃ or metal halides) is introduced, it coordinates to the epoxide oxygen. This coordination withdraws electron density, weakening the C–O bonds and imparting partial carbocationic character to the carbons. The attack then shifts toward the more substituted carbon (SN1-like pathway) because it can better stabilize the developing positive charge. Understanding this electronic vs. steric tug-of-war allows chemists to predictably tune the regiochemical outcome [3].
Sharpless Asymmetric Aminohydroxylation (SAA)
For late-stage functionalization, the Sharpless Asymmetric Aminohydroxylation (SAA) allows the direct, enantioselective syn-addition of nitrogen and oxygen across a prochiral alkene [4].
The Causality of Ligand Acceleration: The reaction utilizes an osmium tetroxide (OsO₄) catalyst and a nitrogen source (e.g., chloramine-T or carbamates). The addition of chiral cinchona alkaloid ligands (like (DHQ)₂PHAL) does not merely induce chirality; it fundamentally accelerates the reaction. The ligand coordinates to the osmium imido complex, creating an electron-rich, sterically defined pocket that lowers the activation energy for the [3+2] cycloaddition with the alkene.
A known pitfall in SAA is the "Second Cycle" phenomenon, where slow hydrolysis of the osmium-glycolate product allows a second alkene to react with the catalyst without the chiral ligand, leading to racemic background products. Modern base-free protocols have been developed to accelerate hydrolysis, thereby trapping the reaction in the highly enantioselective "First Cycle" [5].
Visualizing the Synthetic Workflows
Fig 1: Divergent synthetic pathways from alkenes to 1,2-amino alcohols.
Fig 2: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Quantitative Comparative Analysis
To aid in route scouting, the following table synthesizes the operational parameters and stereochemical outcomes of the core methodologies.
| Synthetic Strategy | Precursor | Reagents / Catalysts | Stereochemical Outcome | Key Advantage / Limitation |
| Amino Acid Reduction | L- or D-Amino Acids | LiAlH₄ or BH₃·THF | Retention of Configuration (>99% ee) | Advantage: Highly scalable, inexpensive starting materials.Limitation: Restricted to natural/unnatural amino acid side chains. |
| Epoxide Aminolysis | Chiral Epoxide | Amines, Lewis Acids (e.g., Bi(OTf)₃) | Anti-addition (Stereospecific) | Advantage: Excellent atom economy; adaptable to flow chemistry.Limitation: Requires pre-installation of the epoxide stereocenter. |
| Sharpless Aminohydroxylation | Prochiral Alkene | OsO₄, (DHQ)₂PHAL, N-source | Syn-addition (Enantioselective, 80-99% ee) | Advantage: Direct functionalization of unactivated alkenes.Limitation: Regioselectivity can be substrate-dependent; uses toxic OsO₄. |
Self-Validating Experimental Protocols
The difference between a theoretical route and a scalable process lies in the workup. The following protocols are designed as self-validating systems, ensuring high yield and safety.
Protocol A: Synthesis of L-Valinol via Hydride Reduction [2]
Objective: Reduce L-Valine to L-Valinol without racemization.
-
Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.
-
Addition: Dissolve L-Valine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Causality check: Slow addition controls the exothermic release of H₂ gas and prevents localized heating that could trigger racemization.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
-
Validation (In-Process): Quench a 0.1 mL aliquot with wet ether, filter, and analyze via TLC (Ninhydrin stain). Complete consumption of the baseline amino acid spot validates reaction completion.
-
The Fieser Workup (Critical Step): Cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
-
x mL of distilled H₂O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H₂O
-
Causality check: Standard aqueous quenching produces a gelatinous aluminum hydroxide emulsion that traps the highly polar amino alcohol. The Fieser method uniquely forces the precipitation of granular, crystalline sodium aluminate salts, allowing for effortless vacuum filtration and maximizing product recovery.
-
-
Isolation: Filter the granular salts over a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield pure L-Valinol.
Protocol B: Regioselective Epoxide Ring-Opening [3]
Objective: Synthesize a β-amino alcohol API intermediate via nucleophilic aminolysis.
-
Setup: In a microwave-safe vial, dissolve the chiral epoxide (1.0 equiv) and the primary amine (1.2 equiv) in a green solvent system (e.g., H₂O/EtOH 1:1).
-
Catalysis: Add a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃, 5 mol%). Causality check: Bi(OTf)₃ is a water-tolerant Lewis acid that activates the epoxide without degrading in the aqueous solvent, driving the reaction to completion at lower temperatures.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
Validation (In-Process): Analyze via LC-MS. The disappearance of the epoxide mass peak and the appearance of the [M+H]⁺ peak for the amino alcohol confirms conversion.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.
Conclusion
The synthesis of 1,2-amino alcohols remains a dynamic frontier in organic chemistry. While classical chiral pool reductions offer unmatched reliability for standard motifs, modern catalytic methods—such as Lewis acid-mediated epoxide openings and Sharpless asymmetric aminohydroxylations—provide the architectural freedom required to access complex, non-natural API scaffolds. By understanding the mechanistic causality behind these reactions, researchers can predictably engineer stereocenters, optimize yields, and streamline the drug development pipeline.
References
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis, Chemical Reviews. Available at:[Link]
-
In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols, The Royal Society Open Science. Available at:[Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules, RSC Advances. Available at:[Link]
-
Insights into base-free OsO4-catalyzed aminohydroxylations employing chiral ligands, PubMed Central (PMC). Available at:[Link]
A Technical Guide to the Medicinal Chemistry of Aminoindanol: From Chiral Catalyst to Privileged Scaffold
Abstract
The cis-1-amino-2-indanol framework represents a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its unique combination of a rigid bicyclic structure, stereochemically defined vicinal amino and hydroxyl groups, and synthetic accessibility has established it as a "privileged scaffold." This guide provides an in-depth analysis of its applications, moving from its fundamental role in creating chiral molecules to its direct incorporation into therapeutic agents. We will explore the mechanistic underpinnings of its catalytic activity, provide actionable experimental protocols, and survey its impact on drug discovery, most notably in the development of the landmark HIV protease inhibitor, Indinavir.
The Aminoindanol Advantage: Structural Rationale for a Privileged Scaffold
The efficacy of cis-1-amino-2-indanol in medicinal chemistry is not accidental; it is a direct consequence of its distinct molecular architecture. The fusion of a benzene ring with a cyclopentane ring creates a conformationally constrained indane skeleton.[1][2] This rigidity is the key to its success. Unlike more flexible acyclic amino alcohols, the indane backbone dramatically limits the number of accessible transition state geometries when it is used as a chiral auxiliary or ligand.[1] This steric and conformational control is the primary reason for the high levels of stereoselectivity frequently observed in reactions it mediates, often rivaling the precision of enzymatic transformations.[1]
Furthermore, the cis relationship of the C1-amino and C2-hydroxyl groups allows them to act as a bidentate ligand, chelating to metals or coordinating with reagents in a predictable, stereodefined manner. Both enantiomers, (1S,2R) and (1R,2S), are readily accessible through various synthetic and resolution strategies, allowing chemists to selectively produce either enantiomer of a desired target molecule.[1][3]
Aminoindanol as a Cornerstone of Asymmetric Synthesis
Before its incorporation into drug scaffolds, aminoindanol established its value as a powerful tool for inducing chirality. Its derivatives are used both stoichiometrically as chiral auxiliaries and catalytically as ligands for metal-based and organocatalysts.
2.1. The Corey-Bakshi-Shibata (CBS) Reduction: A Landmark Application
One of the most significant applications of aminoindanol is in the Corey-Bakshi-Shibata (CBS) reduction, an enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] The catalyst is an oxazaborolidine prepared by the condensation of an aminoindanol enantiomer with a borane source.[4][6]
Causality of a Superior Catalyst: The superiority of aminoindanol-derived oxazaborolidines stems from their rigid structure, which enables a highly organized and predictable transition state.[7] The mechanism involves the coordination of borane (BH₃) to the Lewis basic nitrogen atom of the catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom, priming it for coordination to the ketone substrate.[5][7] The ketone then coordinates to this endocyclic boron, orienting itself to minimize steric clash between its larger substituent and the bulky indane framework. Hydride transfer occurs through a six-membered ring transition state, delivering the hydride to one specific face of the ketone.[7]
2.2. Broader Catalytic Roles
Beyond the CBS reduction, aminoindanol derivatives are crucial in a variety of other asymmetric transformations:
-
Diels-Alder Reactions: As chiral auxiliaries, aminoindanol-derived oxazolidinones can direct the facial selectivity of cycloadditions.[1][2] Additionally, bis(oxazoline) (BOX) and PyBOX ligands derived from aminoindanol are effective in metal-catalyzed asymmetric Diels-Alder reactions.[3][8]
-
Aldol Reactions: Chiral oxazolidinones derived from aminoindanol serve as effective auxiliaries for directing stereoselective aldol additions, allowing for the predictable formation of syn-aldol products.[1]
-
Transfer Hydrogenations: Aminoindanol derivatives are excellent ligands for ruthenium and rhodium catalysts used in the asymmetric transfer hydrogenation of aromatic ketones.[1][9]
-
Organocatalysis: Modified aminoindanols have been developed as bifunctional catalysts, containing both a Brønsted base (the amine) and a hydrogen-bond donor (the hydroxyl group), to catalyze reactions like enantioselective Diels-Alder reactions of 3-hydroxy-2-pyridones.[10][11][12]
The Aminoindanol Scaffold in Drug Discovery
The same structural features that make aminoindanol an excellent chiral director also make it a highly effective scaffold, or core structural motif, in drug design. Its rigidity helps to pre-organize appended pharmacophoric groups in a conformation favorable for binding to a biological target, minimizing the entropic penalty upon binding.
3.1. Case Study: Indinavir (Crixivan®), an HIV Protease Inhibitor
The most prominent example of aminoindanol's role as a drug scaffold is in Indinavir (Crixivan®), a landmark HIV protease inhibitor developed by Merck.[1][3] HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins necessary for viral maturation.[13] Inhibitors are designed to mimic the transition state of this cleavage, binding tightly to the enzyme's active site.[13]
In Indinavir, the (1S, 2R)-aminoindanol core serves as a rigid, non-peptidic backbone.[1][13] The hydroxyl group of the aminoindanol is designed to mimic the tetrahedral transition state of peptide bond hydrolysis, forming a critical hydrogen bond with the catalytic aspartate residues in the enzyme's active site.[13] The indane ring itself provides a rigid platform that correctly orients the other essential side chains—a pyridine ring and a piperazine moiety—for optimal interaction within the enzyme's binding pockets.[1] The development of Indinavir was a triumph of structure-based drug design, and the aminoindanol core was pivotal to its clinical success.[1][14]
3.2. Emerging Therapeutic Applications
The success of Indinavir spurred further investigation into aminoindanol-based therapeutics. Research has shown its potential across a range of diseases.
| Derivative Class | Therapeutic Target/Application | Key Findings | Reference(s) |
| Urea/Thiourea Derivatives | α-Glucosidase Inhibition (Diabetes) | Derivatives showed competitive inhibition of α-glucosidase, with the most potent compound having a Ki value of 7.39 µM. | [15][16] |
| Simple Amides/Sulfonamides | M1 Agonist (Neurological Disorders) | An aminoindanol-derived M1 agonist was advanced as a clinical candidate. | [17] |
| Complex Scaffolds | Antimalarial Agents | The aminoindanol scaffold is present in the antimalarial candidate KNI-10006. | [3][15] |
| Core Structure | HIV Protease Inhibition (AIDS) | The (1S, 2R)-aminoindanol moiety is the cornerstone of the potent inhibitor Indinavir (Crixivan®). | [1][3][13] |
Experimental Protocols: A Practical Approach
To translate theory into practice, this section provides a representative, validated protocol for a key transformation mediated by aminoindanol.
Protocol 4.1: Asymmetric Reduction of Acetophenone via CBS Catalysis
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an oxazaborolidine catalyst derived from (1R,2S)-(+)-cis-1-amino-2-indanol.
Objective: To achieve high enantioselectivity (>95% e.e.) in the reduction of a prochiral ketone.
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Trimethylboroxine
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
Procedure:
Part A: In-situ Catalyst Formation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1R,2S)-(+)-cis-1-amino-2-indanol (1.0 eq).
-
Add anhydrous toluene to dissolve the aminoindanol.
-
Add trimethylboroxine (0.4 eq) and heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cool the resulting solution of the B-methyl oxazaborolidine catalyst to room temperature. The solution can be used directly for the reduction.
-
Scientist's Note: The azeotropic removal of water is critical. The presence of water can significantly erode enantioselectivity by reacting with the borane reagents.[7]
-
Part B: Asymmetric Reduction
-
In a separate flame-dried flask under an inert atmosphere, cool the catalyst solution from Part A (0.1 eq) to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe. Stir for 15 minutes.
-
In a third flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the cold catalyst-borane complex solution over a period of 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once complete, quench the reaction by the slow, careful addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part C: Validation
-
Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Confirm the structure of the product, 1-phenylethanol, by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR using a chiral solvating agent.
Conclusion and Future Outlook
From its foundational role in establishing stereocenters to its direct integration into life-saving medicines, cis-1-amino-2-indanol has proven to be a remarkably versatile and powerful molecule in medicinal chemistry.[3][18] Its rigid framework provides a reliable platform for predictable stereochemical control, a feature that has been exploited in countless synthetic campaigns.[1] The clinical success of Indinavir solidified its status as a privileged scaffold, demonstrating that its inherent structural and stereochemical properties can be directly translated into potent biological activity.[2][13]
Future applications will likely involve the use of substituted aminoindanols to fine-tune electronic and steric properties for new catalytic systems and to explore new binding interactions in novel drug targets.[3] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of the aminoindanol core will undoubtedly remain a central theme in the art and science of drug discovery.
References
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GMA, B., Le-Bourdonnec, A., Leroux, F., & Colobert, F. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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CHEMISTRY - EXAM JOB EXPERT. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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Ghosh, A. K., Fidanze, S., & Onishi, M. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
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Khan, S., Shaheen, F., Ali, L., Khan, A., Ullah, M. U., Halim, S. A., ... & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
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ResearchGate. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Retrieved from [Link]
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YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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ResearchGate. (2025). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Retrieved from [Link]
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IUCr Journals. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData. [Link]
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PubMed. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
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ResearchGate. (n.d.). Resnick's synthesis of cis-1-amino-2-indanol. Retrieved from [Link]
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ACS Publications. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. Retrieved from [Link]
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Wix.com. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Retrieved from [Link]
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ACS Publications. (1998). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. Retrieved from [Link]
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ResearchGate. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]
-
PMC. (n.d.). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Retrieved from [Link]
-
ACS Publications. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Retrieved from [Link]
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IUCr Journals. (n.d.). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Retrieved from [Link]
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ACS Publications. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Retrieved from [Link]
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Introduction: Navigating the Chemistry and Challenges of a Key Chiral Building Block
An In-Depth Technical Guide to the Safe Handling of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol and its isomers are powerful chiral auxiliaries and structural motifs in modern organic synthesis and drug development.[1][2] Their unique bicyclic framework and stereochemistry make them invaluable for constructing complex, enantiomerically pure molecules, including notable therapeutics like the HIV protease inhibitor Indinavir.[1] However, as with many highly functionalized amine derivatives, their utility in the lab is matched by a critical need for rigorous safety and handling protocols. The potential for irritation, sensitization, and other health effects necessitates a proactive and informed approach to safety.
This guide moves beyond a simple recitation of datasheet warnings. It is designed for the practicing researcher and drug development professional, providing not just the "what" but the "why" behind each safety recommendation. By understanding the causality linking the compound's properties to specific handling procedures, scientists can cultivate a culture of intrinsic safety, ensuring both personal protection and the integrity of their research. The protocols herein are designed as self-validating systems, integrating engineering controls, personal protective equipment, and emergency preparedness into a seamless workflow.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. While multiple isomers of aminoindanol exist, this guide focuses on the (1S,2S) stereoisomer. It is critical to note that safety data is often published for related isomers or racemates; for instance, much of the available GHS and hazard data corresponds to the (1R,2R) enantiomer.[3][4] Due to the identical physical and acute toxicological properties of enantiomers, this data is considered directly applicable for risk assessment.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | N/A |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| CAS Number | 94077-01-7 (for the enantiomer (1R,2R)) | [3][4] |
| InChI Key | HRWCWYGWEVVDLT-RKDXNWHRSA-N (for the enantiomer (1R,2R)) |[3][4] |
Table 2: Physicochemical Data | Property | Value | Rationale for Safety | | :--- | :--- | :--- | | Appearance | Solid, white to beige powder/crystals. |[5][7] | Fine powder presents an inhalation and dust explosion risk. | | Melting Point | 118-121°C |[5] | Indicates stability at ambient lab temperatures. | | Boiling Point | ~270 °C at 760 mmHg |[5] | Low volatility at room temperature reduces vapor inhalation risk during normal handling. | | Solubility | Slightly soluble in water. |[7] | Affects choice of spill cleanup materials and fire-fighting media. | | Vapor Pressure | No data available. |[5] | Assumed to be low due to high boiling point, but heating will increase it. |
Section 2: Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Source: GHS classifications are derived from data for the enantiomer and related isomers.[4][5][6][8]
Primary Routes of Exposure and Health Effects
Understanding the routes of exposure is key to preventing them. The causality is direct: the chemical properties of this amino alcohol drive its irritant effects on biological tissues.
-
Inhalation: As a fine powder, the primary risk is the inhalation of airborne dust, which can cause irritation to the nose, throat, and lungs.[5][7] This is why handling should always occur in a well-ventilated area, preferably a chemical fume hood.
-
Skin Contact: Direct contact causes skin irritation.[5][8] Prolonged or repeated exposure may lead to allergic skin reactions (sensitization), a more serious condition where subsequent low-level exposures can trigger a significant allergic response.[4] This necessitates the consistent use of appropriate gloves.
-
Eye Contact: The compound is a serious eye irritant.[5][8] Contact can cause redness, pain, and potential damage if not addressed immediately. The use of safety glasses or goggles is non-negotiable.
-
Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful and may cause irritation to the mucous membranes.[8]
Toxicological Data Gaps
For many research chemicals, comprehensive toxicological data is unavailable. No data was found to classify this compound's long-term effects, such as carcinogenicity or mutagenicity.[5] This absence of data does not mean an absence of hazard. From a safety perspective, this information gap requires us to adopt a more conservative approach, handling the compound as potentially hazardous with unknown long-term effects and minimizing all routes of exposure.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of laboratory safety. It prioritizes the most effective control measures, with PPE as the final, but essential, line of defense.
-
Engineering Controls: This is the most critical step. All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood or a glove box.[5][9] This physically contains the hazard, protecting the user and the lab environment. An accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work with this compound. Clearly label all containers, and restrict access to authorized and trained personnel only.
-
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Use chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile) that are inspected for integrity before each use.[10] Use proper glove removal technique to avoid contaminating your hands.
-
Lab Coat: A clean, buttoned lab coat is required to protect skin and personal clothing.
-
-
Respiratory Protection: If engineering controls fail or for emergency situations like a large spill, a NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter is necessary.[8] Routine use of a respirator should not be a substitute for proper engineering controls.
-
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection logic based on the physical form of the chemical.
Section 4: Standard Operating Protocol for Safe Handling
This protocol provides a self-validating, step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution.
Protocol: Weighing and Dissolving (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
-
Preparation and Pre-Work Checklist:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Designate a specific work area within the fume hood. Cover the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: spatula, weigh paper/boat, analytical balance (if inside the hood) or a tared container for transport, volumetric flask, and the chosen solvent.
-
Ensure the material safety data sheet is readily accessible.
-
-
Weighing the Compound:
-
Perform all transfers of the solid compound deep within the fume hood to contain any dust.
-
Carefully open the container. Avoid creating airborne dust by using gentle movements.
-
Using a clean spatula, transfer the desired amount of solid to the weigh paper or into a tared, sealed container.
-
Securely close the main stock container immediately after dispensing.
-
-
Preparing the Solution:
-
Place the volumetric flask containing the solvent (or a portion of it) inside the fume hood.
-
Carefully add the weighed solid to the volumetric flask. A powder funnel is recommended to prevent loss of material.
-
Rinse the weigh paper or container with a small amount of the solvent, adding the rinse to the volumetric flask to ensure a complete quantitative transfer.
-
Stopper the flask and gently swirl to dissolve the compound. If necessary, sonicate or stir, ensuring the container remains stoppered or covered.
-
Once dissolved, dilute to the final volume with the solvent.
-
-
Cleanup and Waste Disposal:
-
Wipe down the spatula and any other contaminated reusable equipment with a solvent-dampened cloth.
-
Carefully fold the disposable bench paper inwards and place it, along with the used weigh paper and contaminated gloves, into a designated solid hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove PPE and wash hands thoroughly with soap and water.[11]
-
Section 5: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response Protocol
The correct response depends on the scale of the spill.
-
Minor Spill (Solid, <1g, contained in fume hood):
-
Ensure proper PPE is worn (goggles, gloves, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (Outside of a fume hood, or a large quantity):
-
Evacuate all non-essential personnel from the immediate area.
-
Alert laboratory supervisor and emergency response personnel.
-
If safe to do so, close the doors to the area to contain any dust or vapors.
-
Do not attempt to clean up a major spill without appropriate respiratory protection and training.
-
Diagram: Spill Response Decision Tree
This flowchart guides the user through the critical decisions during a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
The storage area should be locked or otherwise secured to restrict access.[5]
Disposal
-
All waste, including the compound itself, contaminated cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
References
-
PubChem. (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (1S,2S)-1-Amino-2-indanol. National Center for Biotechnology Information. [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. (2024, May 22). MDPI. [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018, November 2). PMC. [Link]
-
Safe Handling of Laboratory Equipment. (n.d.). University of Alberta. [Link]
-
(1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. (2016, December 1). ResearchGate. [Link]
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2026, January 7). PMC. [Link]
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Methodological & Application
Application Note: Synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol from Indene Oxide
Introduction
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, a trans-aminoindanol, is a critical chiral building block in modern asymmetric synthesis and pharmaceutical drug development. Its vicinal amino and hydroxyl functional groups, constrained within a rigid bicyclic framework, make it an invaluable precursor for synthesizing chiral ligands, catalysts, and complex molecular targets. Notably, it serves as a key intermediate in the synthesis of certain therapeutic agents. This application note provides a detailed protocol for the synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol from indene oxide, focusing on the nucleophilic ring-opening of the epoxide with ammonia.
Reaction Principle and Mechanism
The synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol from indene oxide proceeds via a nucleophilic ring-opening of the epoxide. This reaction is a classic example of an SN2-type mechanism, where the high ring strain of the three-membered epoxide ring provides the driving force for the reaction, even with a relatively poor leaving group (alkoxide)[1][2].
Under basic or neutral conditions, a strong nucleophile, in this case, ammonia (or an ammonia equivalent), directly attacks one of the electrophilic carbons of the epoxide ring[1]. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom[1]. In the case of indene oxide, both carbons of the epoxide are secondary, but the attack at the C2 position is generally favored. The initial product is an alkoxide, which is then protonated during an aqueous workup to yield the final amino alcohol product. The stereochemistry of the starting indene oxide dictates the stereochemistry of the final product, with the reaction proceeding to give the trans product.
Caption: Reaction mechanism for the synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol.
Experimental Protocol
This protocol details the synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol from indene oxide using aqueous ammonia.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Indene Oxide | ≥98% | Commercially Available | Ensure correct enantiomer is used. |
| Ammonium Hydroxide | 28-30% solution | ACS Reagent Grade | Use in a well-ventilated fume hood. |
| Ethanol | 200 proof | Anhydrous | |
| Dichloromethane | ≥99.8% | Anhydrous | |
| Sodium Sulfate | Anhydrous | ACS Reagent Grade |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Balance (analytical or top-pan)
-
pH paper or pH meter
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indene oxide (1.0 equivalent) in ethanol.
-
Addition of Nucleophile: To the stirred solution, add a significant excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents). The large excess of ammonia helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for several hours (e.g., 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Ammonium hydroxide is corrosive and has a strong odor; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable; avoid open flames and use proper grounding techniques.
Data and Characterization
The final product should be characterized to confirm its identity and purity.
Expected Yield
Typical yields for this reaction range from 70% to 90%, depending on the reaction scale and purity of the starting materials.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160-161 °C[4] |
Spectroscopic Data
The identity of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol can be confirmed by various spectroscopic methods. The following are typical data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the five-membered ring, and the protons of the amine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the range of 3200-3500 cm⁻¹), as well as C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 149, along with characteristic fragmentation patterns[5].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure a sufficient excess of ammonia is used. |
| Product loss during workup | Perform extractions carefully and minimize transfers. | |
| Impure Product | Incomplete reaction | Monitor the reaction by TLC to ensure full consumption of the starting material. |
| Side reactions | Control the reaction temperature carefully. | |
| Inefficient purification | Optimize the recrystallization solvent system. Consider column chromatography if necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol from indene oxide. The method is robust and scalable, making it suitable for both academic research and industrial applications. Proper execution of this protocol and thorough characterization of the product will ensure a high yield of this valuable chiral building block.
References
-
Reactions of Epoxides: Ring-Opening | Organic Chemistry... | Fiveable. (2026, March 2). Retrieved from [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved from [Link]
-
Reactions of Epoxides - Ring-opening. (2024, March 24). In Chemistry LibreTexts. Retrieved from [Link]
-
Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2). Retrieved from [Link]
-
Reactions of Epoxides - Ring-opening. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]
- Conversion of indene to (1s)-amino-(2r)-indanol free of any stereoisomer, by combination of dioxygenase bioconversion and chemical steps. (1997). Google Patents.
-
Strategies for Accessing cis-1-Amino-2-Indanol. (2024, May 22). MDPI. Retrieved from [Link]
-
(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. In PubChem. Retrieved from [Link]
-
1-Amino-2-indanol. In PubChem. Retrieved from [Link]
Sources
Application Note: Enantioselective Reduction of Prochiral Ketones Using an Aminoindanol-Derived Oxazaborolidine Catalyst
Introduction: The Significance of Chiral Alcohols and the Power of Asymmetric Catalysis
The stereoselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the therapeutic efficacy of a drug is often confined to a single enantiomer.[1] The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and widely adopted method for achieving high levels of enantioselectivity in the reduction of prochiral ketones.[2][3][4] This protocol utilizes a chiral oxazaborolidine catalyst, which can be conveniently generated in situ from a chiral amino alcohol and a borane source, to direct the facial delivery of a hydride to the ketone.[1][5]
This application note provides a comprehensive guide to the enantioselective reduction of ketones using a catalyst derived from (1R,2S)-(-)-2-aminoindan-1-ol. We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed step-by-step experimental protocol, present data on substrate scope and performance, and provide practical troubleshooting advice for common challenges.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle
The remarkable enantioselectivity of the CBS reduction is rooted in a well-defined, catalyst-controlled transition state.[1] The mechanism, elucidated by E.J. Corey and his collaborators, involves a pre-equilibrium formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane source.[2][6] This catalyst then orchestrates the enantioselective reduction of the ketone.
The catalytic cycle can be dissected into the following key steps:
-
Catalyst Formation: The chiral amino alcohol, in this case, (1R,2S)-(-)-2-aminoindan-1-ol, reacts with a borane source (e.g., borane-dimethyl sulfide complex, BMS) to form the rigid, bicyclic oxazaborolidine catalyst.[5]
-
Activation of the Catalyst and Borane: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane.[2][4] This coordination serves a dual purpose: it activates the external borane as a more potent hydride donor and simultaneously enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[2][4]
-
Stereoselective Ketone Coordination: The more Lewis acidic endocyclic boron atom of the activated catalyst complex coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric repulsion between its larger substituent (RL) and the bulky group on the catalyst (in this case, the indanyl framework).[7][8] The smaller substituent (RS) is consequently positioned towards the catalyst's steric shield.[7]
-
Intramolecular Hydride Transfer: The activated external borane then delivers a hydride to the carbonyl carbon via a highly organized, six-membered ring transition state.[3][4] This hydride transfer occurs to a specific face of the ketone, dictated by the steric and electronic environment established by the chiral catalyst.[3]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral secondary alcohol upon workup. The oxazaborolidine catalyst is regenerated and can then participate in another catalytic cycle.[4]
Figure 1: A simplified representation of the catalytic cycle for the enantioselective reduction of a ketone using an oxazaborolidine catalyst.
Experimental Protocol: In-Situ Generation of the Aminoindanol-Derived Catalyst for the Reduction of Acetophenone
This protocol details the in-situ preparation of the chiral oxazaborolidine catalyst from (1R,2S)-(-)-2-aminoindan-1-ol and its application in the asymmetric reduction of acetophenone. It is imperative that the reaction is conducted under strictly anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess.[2][4]
Materials:
-
(1R,2S)-(-)-2-aminoindan-1-ol
-
Acetophenone
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (~1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Flame-dried, two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septa
-
Syringes
-
Ice bath
Procedure:
-
Catalyst Preparation (In-situ):
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-(-)-2-aminoindan-1-ol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (approximately 0.1 mL of a 10 M solution, ~1.0 mmol) dropwise to the solution. A slight evolution of hydrogen gas may be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour to ensure complete formation of the oxazaborolidine catalyst.[5]
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature). For many substrates, lower temperatures lead to higher enantioselectivity.[2][9]
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.
-
Add an additional equivalent of the borane-dimethyl sulfide complex (approximately 0.1 mL of a 10 M solution, ~1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.
-
Add 1 M HCl (5 mL) and stir the mixture for 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product, (R)-1-phenylethanol, by chiral HPLC or GC analysis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing cis-1-Amino-2-indanol as a Chiral Auxiliary in Diastereoselective Reactions
Executive Summary & Strategic Importance
In the landscape of modern asymmetric synthesis, (1S,2R)-(-)-cis-1-amino-2-indanol has established itself as a privileged chiral scaffold. Originally gaining global prominence as a critical chiral P2' ligand in the synthesis of the HIV protease inhibitor Indinavir (Merck's Crixivan) , its rigid bicyclic framework has proven exceptionally effective for stereocontrol in organic chemistry.
When converted into a chiral oxazolidinone or amide, this amino alcohol acts as a powerful chiral auxiliary. It directs the stereochemical outcome of enolate alkylations, aldol condensations, and Diels-Alder cycloadditions with remarkable diastereoselectivity (often achieving >95% de) . This application note provides a deep dive into the mechanistic causality of its stereocontrol, quantitative performance data, and self-validating protocols for its implementation and recovery in drug development workflows.
Mechanistic Insights: The Causality of Stereocontrol
The exceptional stereofidelity provided by cis-1-amino-2-indanol is not coincidental; it is the result of three interacting structural pillars :
-
Conformational Rigidity: The fused indane ring system locks the amino and hydroxyl groups in a strict cis relationship. When cyclized into an oxazolidinone, the resulting heterocycle has highly restricted degrees of freedom compared to acyclic alternatives.
-
Steric Shielding: The bulky aromatic ring of the indane core projects aggressively over one face of the reactive center (e.g., the enolate double bond or dienophile).
-
Chelation-Controlled Transition States: In enolate chemistry, the use of Lewis acidic metals (such as Lithium or Boron) results in strong bidentate coordination between the carbonyl oxygen of the auxiliary and the enolate oxygen. This forms a rigid, planar Z-enolate. Because the indane backbone effectively blocks either the Re or Si face, the incoming electrophile is forced to attack exclusively from the less hindered trajectory.
Mechanistic logic of cis-1-amino-2-indanol-derived oxazolidinone directing electrophilic attack.
Quantitative Performance in Key Asymmetric Transformations
The table below summarizes the typical performance metrics of cis-1-amino-2-indanol-derived auxiliaries across standard diastereoselective reactions. The data highlights the robust nature of this auxiliary across different electrophiles and reaction conditions .
| Reaction Type | Reagents / Conditions | Typical Yield (%) | Diastereomeric Excess (de %) | Standard Cleavage Method |
| Asymmetric Alkylation | LDA, THF, -78°C; Benzyl bromide | 85 - 95 | > 95 | LiOH, H₂O₂ (THF/H₂O) |
| Asymmetric Aldol | Bu₂BOTf, iPr₂NEt; Benzaldehyde | 80 - 92 | > 98 | LiOH, H₂O₂ (THF/H₂O) |
| Asymmetric Diels-Alder | Cyclopentadiene, Et₂AlCl, -78°C | 75 - 88 | > 90 | LiAlH₄ or LiOH |
| Enantioselective Reduction * | Borane, Oxazaborolidine catalyst | 90 - 99 | > 95 (ee) | N/A (Catalytic) |
*Note: In reductions, the indanol derivative is utilized as a chiral ligand/catalyst rather than a stoichiometric auxiliary.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high stereofidelity, the following protocols detail the lifecycle of the chiral auxiliary. Each step includes mechanistic checkpoints to validate the integrity of the reaction.
Protocol 1: Preparation of the Chiral Oxazolidinone Auxiliary
Objective: Convert (1S,2R)-(-)-cis-1-amino-2-indanol into a reactive N-acyl oxazolidinone.
-
Phosgenation/Carbonylation: Dissolve (1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add triethylamine (2.5 eq) and cool the mixture to 0 °C to prevent exothermic degradation.
-
Cyclization: Slowly add triphosgene (0.4 eq) or diethyl carbonate. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the unsubstituted oxazolidinone.
-
Acylation: Deprotonate the resulting oxazolidinone with n-BuLi (1.1 eq) in THF at -78 °C, followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride). Validation Check: TLC should show complete consumption of the highly polar oxazolidinone to a faster-eluting N-acyl product.
Protocol 2: Diastereoselective Enolate Alkylation
Objective: Perform a highly diastereoselective α-alkylation utilizing chelation control.
-
Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Base Addition: Dropwise add freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 1 hour at -78 °C. Causality Note: The extended stirring at cryogenic temperatures ensures complete formation of the thermodynamically stable, chelated Z-enolate.
-
Electrophilic Attack: Add the electrophile (e.g., benzyl bromide, 1.5 eq) neat or as a THF solution. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours. Causality Note: Keeping the temperature strictly below -20 °C prevents the breakdown of the rigid lithium-chelated transition state, which is the sole source of the >95% de.
-
Quench: Add saturated aqueous NH₄Cl at -20 °C. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.
Protocol 3: Non-Destructive Auxiliary Cleavage
Objective: Remove the chiral auxiliary to isolate the enantiopure product while recovering the indanol scaffold for reuse.
-
Hydrolysis: Dissolve the alkylated adduct in a 3:1 mixture of THF and water. Cool to 0 °C.
-
Peroxide Addition: Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 1-2 hours. Causality Note: H₂O₂ significantly increases the nucleophilicity of the hydroxide ion via the "alpha effect". This ensures rapid cleavage at the exocyclic carbonyl without epimerizing the newly formed, sensitive chiral center.
-
Recovery: Quench with sodium sulfite to destroy excess peroxide. Extract the chiral carboxylic acid product into the basic aqueous layer, while the cleaved chiral oxazolidinone remains in the organic layer (ready for recovery and reuse).
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the pure chiral carboxylic acid.
Step-by-step workflow for asymmetric alkylation and subsequent auxiliary cleavage.
References
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874.[Link]
-
Mokoto, T. M. L., Lemmerer, A., Sayed, Y., Tapala, K. C., Setshedi, I. B., & Smith, M. G. (2021). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 6(8), x210787.[Link]
Application Note: Synthesis of Enantiopure BOX and PyBOX Ligands from (1S,2S)-2-Aminoindan-1-ol
Executive Summary
Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are privileged scaffolds in asymmetric catalysis, driving highly enantioselective transformations such as Diels-Alder cycloadditions, Michael additions, and transfer hydrogenations[1]. While acyclic amino alcohols (e.g., valinol, tert-leucinol) are commonly used, incorporating the rigid, tricyclic indane backbone drastically restricts the conformational flexibility of the resulting metal-ligand complex. This rigidity tightens the chiral pocket, often yielding superior stereocontrol.
This application note provides a comprehensive, field-validated methodology for synthesizing Inda-BOX and Inda-PyBOX ligands specifically from (1S,2S)-2-aminoindan-1-ol . By leveraging a one-pot activation-displacement cascade, this protocol overcomes the severe geometric constraints inherent to the trans-aminoindanol precursor, ensuring high yields and absolute stereochemical fidelity.
Mechanistic Imperative: The Stereochemical Inversion Paradigm
The selection of the synthetic route is dictated entirely by the stereochemistry of the starting material. (1S,2S)-2-aminoindan-1-ol is a trans-amino alcohol .
A common method for BOX synthesis involves the direct Lewis acid-catalyzed (e.g., Zn(OTf)₂) condensation of amino alcohols with dinitriles[2]. However, this pathway proceeds with retention of configuration at the hydroxyl-bearing carbon. If applied to a trans-aminoindanol, the reaction would attempt to form a trans-fused[5,5] indano-oxazoline ring system. Due to extreme ring strain, this trans-fusion is thermodynamically forbidden, causing the Lewis acid pathway to fail completely.
The Causality of the Protocol: To successfully form the oxazoline ring, we must force a stereochemical inversion at the C1 position. This is achieved via a one-pot amidation followed by an activation-displacement strategy[3].
-
Amidation: The primary amine reacts with a diacyl chloride, retaining the (1S,2S) configuration.
-
Activation: The C1 hydroxyl group is converted into a superior leaving group using methanesulfonyl chloride (MsCl).
-
Cyclization (Inversion): Under basic conditions (Et₃N) and heat, the amide carbonyl oxygen executes an intramolecular S_N2 attack on the C1 carbon. This perfectly inverts the C1 stereocenter from (S) to (R), yielding the thermodynamically stable, cis-fused (1R,2S)-oxazoline system.
Caption: Stereochemical inversion pathway from trans-amino alcohol to cis-fused oxazoline.
Experimental Protocols
The following protocols utilize a streamlined, one-pot procedure that eliminates the need to isolate the highly polar bis-amide intermediate, minimizing product loss and operational time[3].
Protocol A: Synthesis of (1R,2S)-Inda-BOX
Target: 2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reagents:
-
(1S,2S)-2-aminoindan-1-ol: 2.00 mmol
-
Malonyl dichloride: 1.00 mmol
-
Triethylamine (Et₃N): 11.0 mmol (Serves as both acid scavenger and cyclization base)
-
Methanesulfonyl chloride (MsCl): 3.60 mmol
-
Anhydrous Dichloromethane (DCM): 20 mL
Step-by-Step Workflow:
-
Amidation: To an oven-dried, argon-purged Schlenk flask, add (1S,2S)-2-aminoindan-1-ol (2.00 mmol), Et₃N (11.0 mmol), and anhydrous DCM (10 mL). Cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Dissolve malonyl dichloride (1.00 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the flask over 15 minutes to prevent exothermic degradation. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 1: TLC (EtOAc/Hexane 1:1) should show complete consumption of the amine and the appearance of a baseline spot (highly polar bis-amide).
-
-
Activation: Cool the reaction mixture back to 0 °C. Add MsCl (3.60 mmol) dropwise. Stir for 1 hour at 0 °C. The hydroxyl groups are now mesylated.
-
Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 9 hours. The excess Et₃N drives the intramolecular S_N2 cyclization.
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, EtOAc/Hexanes gradient) to yield the pure BOX ligand.
Protocol B: Synthesis of (1R,2S)-Inda-PyBOX
Target: 2,6-Bis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl]pyridine
Reagents:
-
Substitute malonyl dichloride with 2,6-pyridinedicarbonyl dichloride (1.00 mmol). All other reagents and stoichiometries remain identical to Protocol A.
Workflow Adjustments:
-
The bis-amide intermediate formed from the pyridine core is highly crystalline. During Step 2, transient precipitation may occur. Ensure vigorous magnetic stirring.
-
Reflux time in Step 4 may be extended to 12 hours due to the increased steric bulk of the pyridine scaffold hindering the cyclization trajectory.
Caption: One-pot experimental workflow for Inda-BOX and Inda-PyBOX ligand synthesis.
System Validation & Quality Control
To ensure this protocol acts as a self-validating system, researchers must verify the structural integrity and stereochemical inversion of the final ligands using the following analytical checkpoints:
-
Infrared Spectroscopy (IR): The most immediate confirmation of successful cyclization is the disappearance of the broad -OH and -NH stretches (3200–3500 cm⁻¹) and the emergence of a sharp, intense C=N stretch at ~1650–1660 cm⁻¹ .
-
¹H NMR Spectroscopy:
-
Disappearance of Exchangeable Protons: The amide N-H and alcohol O-H signals present in the intermediate must be completely absent.
-
Stereochemical Proof: In the rigid cis-fused indano-oxazoline ring, the dihedral angle between the C1 and C2 protons changes significantly compared to the trans-precursor. Look for the characteristic downfield shift of the oxazoline methine protons (typically between 5.0–6.0 ppm) and J-coupling constants indicative of a cis-relationship (typically J ≈ 7.5–8.5 Hz in these constrained tricycles).
-
Quantitative Data Presentation
Table 1: Strategic Comparison of Cyclization Methodologies
| Strategy | Reagents | Stereochemical Outcome at C1 | Suitability for (1S,2S)-Precursor |
| Lewis Acid Condensation | Zn(OTf)₂, Nitrile | Retention (S) | Fails (Yields highly strained trans-fusion) |
| Activation-Displacement | Diacyl Chloride, MsCl, Et₃N | Inversion (R) | Optimal (Yields stable cis-fusion) |
Table 2: Expected Physicochemical Properties of Synthesized Ligands
| Ligand | Molecular Formula | Appearance | Expected Yield | Characteristic IR (C=N) |
| (1R,2S)-Inda-BOX | C₂₁H₂₀N₂O₂ | White crystalline solid | 75 - 85% | ~1655 cm⁻¹ |
| (1R,2S)-Inda-PyBOX | C₂₆H₂₃N₃O₂ | Off-white powder | 70 - 80% | ~1660 cm⁻¹ |
References
- Strategies for Accessing cis-1-Amino-2-Indanol MDPI - Molecules
- An Efficient and High-Yield One-Pot Synthesis of Bis(oxazoline)s Academia.edu
- An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline)
Sources
Application Note: The Stereochemical Imperative of (1S,2S)-1-Amino-2-Indanol in the Synthesis of Indinavir
Executive Summary
Indinavir (Crixivan®) is a potent HIV-1 protease inhibitor whose efficacy relies on its precise stereochemical configuration to bind the S2 pocket of the viral protease[1]. While the final Active Pharmaceutical Ingredient (API) incorporates the cis-(1S,2R)-1-amino-2-indanol moiety[2], direct asymmetric synthesis of this cis fragment is sterically hindered and prone to poor enantiomeric excess. To circumvent this, modern synthetic workflows leverage (1S,2S)-1-amino-2-indanol (the trans isomer) as a highly enantiopure, pivotal synthetic precursor[3]. This application note details the causality, biocatalytic resolution, and stereochemical inversion of (1S,2S)-1-amino-2-indanol to yield the critical cis auxiliary required for Indinavir assembly.
Mechanistic Insights: The Stereochemical Journey
The rigid indane skeleton of aminoindanol makes it a privileged chiral auxiliary[1]. However, obtaining the cis relationship between the oxygen and nitrogen atoms enantioselectively is challenging[4].
The strategic choice to utilize (1S,2S)-1-amino-2-indanol stems from the efficiency of kinetic resolution on trans-epoxides. Racemic indene oxide is readily opened to form racemic trans-1-amino-2-indanol. Biocatalytic acylation using Lipase PS selectively targets the (1R,2R) enantiomer, leaving the (1S,2S)-1-amino-2-indanol unreacted with exceptional optical purity (>99% ee)[5].
To convert this trans precursor into the required cis-(1S,2R) configuration, the molecule undergoes an intramolecular amide cyclization[4]. Treatment with thionyl chloride ( SOCl2 ) activates the hydroxyl group, prompting an intramolecular nucleophilic attack by the adjacent nitrogen. This forms an oxazoline intermediate via a Walden inversion at the C2 carbon. Subsequent acidic hydrolysis opens the oxazoline ring, delivering the cis-(1S,2R)-1-amino-2-indanol ready for API coupling[3].
Workflow: Stereochemical journey from trans-(1S,2S)-1-amino-2-indanol to Indinavir.
Self-Validating Experimental Protocols
Phase 1: Biocatalytic Resolution to Isolate (1S,2S)-1-amino-2-indanol
Causality: Chemical resolution using chiral acids often suffers from poor crystallization yields due to the rigid indane backbone. Lipase PS is selected because its active site specifically accommodates and acylates the (1R,2R) enantiomer, leaving the (1S,2S) enantiomer untouched, thereby providing near-perfect enantioselectivity under mild, room-temperature conditions[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mmol of racemic trans-1-amino-2-indanol in 200 mL of dimethoxyethane (DME).
-
Biocatalysis: Add 150 mmol of isopropenyl acetate (acyl donor) and 2.0 g of immobilized Lipase PS.
-
Incubation: Stir the suspension at 25°C.
-
In-Process Control (IPC): Monitor the reaction via chiral HPLC. Halt the reaction strictly when the conversion of the (1R,2R) enantiomer reaches 50% to prevent over-acylation.
-
Separation: Filter out the immobilized enzyme. Partition the filtrate between ethyl acetate and 1M HCl. The unreacted (1S,2S)-1-amino-2-indanol partitions into the aqueous layer, while the acylated (1R,2R) byproduct remains in the organic layer.
-
Isolation: Basify the aqueous layer to pH 10 using NaOH and extract with dichloromethane. Evaporate to yield crystalline (1S,2S)-1-amino-2-indanol.
-
Validation Check: Confirm success via chiral HPLC (Target: >99% ee). TLC must show a single spot distinct from the acylated byproduct.
Phase 2: Stereochemical Inversion to cis-(1S,2R)-1-amino-2-indanol
Causality: Indinavir's binding affinity strictly requires the cis conformation[2]. Thionyl chloride is utilized not just as a chlorinating agent, but to drive the formation of a rigid oxazoline intermediate. The intramolecular attack of the nitrogen onto the C2 carbon forces a Walden inversion, flipping the stereocenter from (S) to (R)[3].
Step-by-Step Methodology:
-
Activation: Suspend 50 mmol of (1S,2S)-1-amino-2-indanol in 100 mL of dry toluene and cool to 0°C.
-
Cyclization: Dropwise, add 60 mmol of SOCl2 . The mixture will evolve HCl gas. Reflux for 2 hours to ensure complete oxazoline formation.
-
IPC: Perform an IR scan of an aliquot. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a sharp C=N stretch (~1650 cm⁻¹) validates oxazoline formation.
-
Hydrolysis: Evaporate the toluene, add 100 mL of 2M aqueous HCl, and reflux for 4 hours to hydrolyze the oxazoline ring.
-
Isolation: Cool to room temperature, basify with aqueous ammonia, and extract with ethyl acetate. Recrystallize from ethanol.
-
Validation Check: Measure the specific rotation [α]D . The 1H -NMR coupling constant ( J1,2 ) must shift from ~7.5 Hz (characteristic of trans) to ~4.5 Hz (characteristic of cis), validating the stereochemical inversion.
Phase 3: API Assembly (Epoxide Coupling)
Causality: The cis-(1S,2R)-1-amino-2-indanol is coupled to the epoxide-piperazine intermediate of Indinavir. The nucleophilic primary amine attacks the less sterically hindered carbon of the epoxide. The cis-hydroxyl group provides critical intramolecular hydrogen bonding that stabilizes the transition state, ensuring high regioselectivity[2].
Step-by-Step Methodology:
-
Coupling: Dissolve 20 mmol of cis-(1S,2R)-1-amino-2-indanol and 18 mmol of the Indinavir piperazine-epoxide intermediate in 50 mL of isopropanol.
-
Reaction: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Validation Check: Analyze via LC-MS. The disappearance of the epoxide starting material and the emergence of a dominant peak at m/z 614.8 ( [M+H]+ ) validates the formation of the Indinavir core.
Quantitative Yield & Stereochemical Data
The following table summarizes the expected quantitative outcomes for the validated protocols, highlighting the efficiency of the (1S,2S) intermediate pathway.
| Reaction Phase | Substrate | Key Reagent / Biocatalyst | Target Product | Yield (%) | Enantiomeric Excess (ee %) |
| Biocatalytic Resolution | Racemic trans-1-amino-2-indanol | Lipase PS, Isopropenyl acetate | trans-(1S,2S)-1-amino-2-indanol | 46 - 48% | > 99% |
| Stereochemical Inversion | trans-(1S,2S)-1-amino-2-indanol | 1. SOCl2 2. H3O+ (reflux) | cis-(1S,2R)-1-amino-2-indanol | 68 - 75% | > 98% |
| API Assembly | cis-(1S,2R)-1-amino-2-indanol | Piperazine-epoxide intermediate | Indinavir (Crixivan) | > 85% | N/A (Diastereopure) |
Sources
- 1. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. KR100650546B1 - Method for preparing optically active trans-1-alamino-2-indanol and esters thereof by enzymatic method - Google Patents [patents.google.com]
Application Note: Employing Aminoindanol Derivatives in Asymmetric Phase-Transfer Catalysis
Executive Summary
Phase-transfer catalysis (PTC) is a cornerstone of scalable, green asymmetric synthesis, enabling the efficient reaction of water-soluble reagents with lipophilic substrates. Among the diverse chiral pool reagents available, the cis-1-amino-2-indanol scaffold has emerged as a highly privileged structural motif for the design of robust, highly enantioselective phase-transfer catalysts. This application note details the mechanistic rationale, catalyst design principles, and validated experimental protocols for utilizing aminoindanol-derived quaternary ammonium salts in asymmetric alkylation reactions.
Mechanistic Insights: The Aminoindanol Scaffold in PTC
The efficacy of a chiral phase-transfer catalyst relies entirely on its ability to extract a reactive anion into the organic phase while maintaining a highly structured, rigid chiral environment around the ion pair . Aminoindanol derivatives excel in this domain due to three core structural features:
-
Conformational Rigidity: The indane backbone is a conformationally locked, planar bicyclic system. This rigidity minimizes the entropic penalty during the formation of the transition state, ensuring that the chiral pocket remains well-defined throughout the catalytic cycle .
-
Bifunctional Activation: The proximity of the quaternized ammonium center (which provides electrostatic ion-pairing) and the adjacent hydroxyl group (which can act as a hydrogen-bond donor) allows for dual activation of the enolate. This secondary hydrogen-bonding interaction tightly coordinates the enolate oxygen, dictating the trajectory of the incoming electrophile .
-
Tunable Lipophilicity: The hydroxyl group can be selectively functionalized (e.g., with bulky aryl ethers) to fine-tune the catalyst's solubility in the organic phase, preventing catalyst leaching into the aqueous layer.
Figure 1: Mechanism of aminoindanol-derived chiral phase-transfer catalysis at the interface.
Key Applications & Quantitative Data
A benchmark application for aminoindanol-derived PTCs is the asymmetric alkylation of glycine Schiff bases (e.g., N-(diphenylmethylene)glycine tert-butyl ester) to synthesize unnatural α-amino acids .
Causality of Reaction Conditions: The use of a highly concentrated aqueous base (50% w/w KOH) is not merely to drive deprotonation; it critically lowers the thermodynamic activity of water at the biphasic interface. This prevents the hydrolytic cleavage of the highly sensitive imine bond while the lipophilic aminoindanol catalyst safely extracts the formed enolate into the protective organic phase (toluene).
Table 1: Benchmark Data for Asymmetric Alkylation using Aminoindanol PTC
| Substrate | Electrophile | Catalyst Loading | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Glycine Schiff Base | Benzyl bromide | 5 mol% | 0 | 92 | 95 |
| Glycine Schiff Base | Allyl bromide | 5 mol% | 0 | 89 | 93 |
| Glycine Schiff Base | Methyl iodide | 5 mol% | -20 | 85 | 90 |
| Glycine Schiff Base | 1-Bromo-3-methylbut-2-ene | 5 mol% | 0 | 88 | 92 |
Note: Data reflects optimized conditions using a 3,5-bis(trifluoromethyl)benzyl-quaternized aminoindanol catalyst.
Detailed Experimental Protocols
Figure 2: Standard workflow for asymmetric phase-transfer alkylation using aminoindanol PTCs.
Protocol A: Preparation of the Chiral Phase-Transfer Catalyst
This protocol describes the quaternization of an N,N-dialkyl-aminoindanol precursor to form the active PTC.
-
Reagent Mixing: In an oven-dried 100 mL round-bottom flask under argon, dissolve 10.0 mmol of N,N-dibenzyl-(1R,2S)-1-amino-2-indanol in 30 mL of anhydrous acetonitrile.
-
Alkylation: Add 12.0 mmol of 3,5-bis(trifluoromethyl)benzyl bromide dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (82 °C) for 24 hours. The bulky nature of the indane ring requires elevated temperatures to overcome the steric hindrance during the SN2 quaternization.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted alkyl halide.
-
Self-Validation (NMR): Analyze the product via 1 H NMR (in CDCl 3 ). The complete disappearance of the tertiary amine starting material and a significant downfield shift of the benzylic protons (typically shifting from ~3.5 ppm to >4.5 ppm) validates complete quaternization.
Protocol B: Asymmetric Alkylation of Glycine Schiff Base
-
System Setup: In a 50 mL Schlenk tube, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the aminoindanol-derived chiral PTC (0.05 mmol, 5 mol%) in 10 mL of anhydrous toluene.
-
Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide, 1.2 mmol) to the organic phase.
-
Temperature Equilibration: Cool the mixture to 0 °C using an ice-water bath. Lower temperatures increase the tightness of the chiral ion pair, directly enhancing the enantiomeric excess.
-
Biphasic Initiation: Add 3.0 mL of pre-cooled 50% (w/w) aqueous KOH dropwise.
-
Vigorous Agitation: Stir the biphasic mixture vigorously (>800 rpm). Causality note: PTC reactions are strictly dependent on the interfacial surface area. Insufficient stirring leads to mass-transfer limitations, causing background (uncatalyzed) racemic alkylation to compete with the catalyst-driven pathway.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The disappearance of the UV-active Schiff base spot ( Rf≈0.6 ) confirms the completion of the alkylation.
-
Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under vacuum.
-
Enantiomeric Validation: Purify the product via flash chromatography. Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 99:1, 1.0 mL/min). Crucial Step: A racemic standard must be injected prior to the sample to validate the baseline separation of the enantiomers.
References
-
[1] Title: Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source: ACS Organic Process Research & Development URL:[Link]
-
[2] Title: The aminoindanol core as a key scaffold in bifunctional organocatalysts Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
[3] Title: Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids Source: ACS Omega URL:[Link]
Sources
Troubleshooting & Optimization
improving diastereoselectivity for cis-1-amino-2-indanol synthesis
Technical Support Center: Synthesis of cis-1-Amino-2-indanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of cis-1-amino-2-indanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. The rigid, bicyclic structure of cis-1-amino-2-indanol makes it an invaluable chiral auxiliary and a cornerstone building block for pharmaceuticals like the HIV protease inhibitor Indinavir.[1][2] However, controlling its stereochemistry—both relative (cis vs. trans) and absolute (R vs. S)—presents significant challenges.[3][4]
This guide is structured to address the most common issues encountered in the lab, providing field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing enantiomerically pure cis-1-amino-2-indanol?
The synthesis is a dual challenge of stereocontrol. First, you must control the diastereoselectivity to favor the cis arrangement of the amino and hydroxyl groups over the thermodynamically more stable trans isomer. Second, for asymmetric applications, you must control the enantioselectivity to obtain a single enantiomer, such as (1R, 2S)-1-amino-2-indanol.[3][4] The conformational rigidity of the indane skeleton is key to its utility but also makes stereocontrol a critical and often difficult aspect of the synthesis.[5][6]
Q2: What are the most effective strategies for achieving high cis-diastereoselectivity?
Several robust strategies have been developed. The choice often depends on the available starting materials and scalability requirements. Key approaches include:
-
Diastereoselective Reduction: The reduction of a suitable precursor, like a 2-hydroxy-1-indanone derivative, is a common method. The key to achieving high cis selectivity lies in using sterically demanding reducing agents that control the direction of hydride attack.[3][5]
-
Ritter-type Reaction: Starting from indene oxide, this method proceeds through a cyclic oxazoline intermediate which, upon hydrolysis, yields the cis-amino alcohol.[4][7][8] This is a powerful route as the mechanism inherently directs the formation of the cis product.
-
Intramolecular Amide Cyclization: This strategy involves forming an amide at the C1 position and a leaving group at C2. A subsequent intramolecular cyclization with inversion of configuration at C2 forms a cis-oxazoline that can be hydrolyzed to the desired product.[4][8]
-
Palladium-Catalyzed Hydrogenation: Specific conditions, such as the hydrogenation of 1,2-indanedion-1-oxime over a Pd/BaSO₄ catalyst at elevated temperatures, can favor the formation of (±)-cis-1-amino-2-indanol.[2][3][9]
Q3: Once I have the racemic cis-1-amino-2-indanol, what is the best way to resolve the enantiomers?
The most common and industrially scalable method is diastereomeric salt formation and fractional crystallization .[3] This involves reacting the racemic amine with a single enantiomer of a chiral acid.
-
Causality: The two enantiomers of the amine react with the single enantiomer of the acid to form two different diastereomeric salts ((R,S)-salt and (S,S)-salt, for example). Diastereomers have different physical properties, including solubility.[10][11] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, while the other remains in solution. The desired amine enantiomer is then liberated from the purified salt by treatment with a base.[3] (S)-2-phenylpropionic acid is a commonly used and effective resolving agent for this purpose.[4]
Troubleshooting Guide: Improving Diastereoselectivity
This section addresses specific experimental failures in a direct problem-and-solution format.
Issue 1: Poor Diastereoselectivity — High Proportion of the Undesired trans-Isomer
-
Symptom: You are performing a reduction of a 2-hydroxy-1-indanone derivative (e.g., an α-hydroxy oxime-ether) and your NMR analysis shows a significant amount of the trans-1-amino-2-indanol product.
-
Scientific Rationale: The stereochemical outcome of a ketone or imine reduction is dictated by the trajectory of the incoming hydride nucleophile. Small, unhindered reducing agents like sodium borohydride (NaBH₄) often show poor selectivity as they can approach the carbonyl from multiple directions with similar energy barriers.[5] To achieve high diastereoselectivity, you must use a reagent or conditions that create a significant energy difference between the pathways leading to the cis and trans products.
-
Recommendation 1: Employ a Sterically Hindered Reducing Agent.
-
Action: Switch from a non-selective reagent like NaBH₄ to a bulkier hydride source. L-selectride (lithium tri-sec-butylborohydride) is exceptionally effective.[5] The large sec-butyl groups sterically block one face of the substrate, forcing the hydride to attack from the opposite, less hindered face, leading to the cis product with high selectivity. The addition of a Lewis acid like zinc chloride (ZnCl₂) can further enhance selectivity by coordinating to the substrate, creating a more rigid transition state.[3][5]
-
Expected Outcome: Diastereomeric ratios can improve dramatically, often exceeding >99:1 in favor of the cis isomer.[5]
-
| Reducing Agent | Diastereoselectivity (cis:trans or syn:anti) | Reference |
| Sodium Borohydride (NaBH₄) | Poor (e.g., 2:1) | [5] |
| L-selectride | Good to Excellent (e.g., >99:1) | [5] |
| L-selectride with ZnCl₂ | Excellent (e.g., >99:1) | [3][5] |
-
Recommendation 2: Optimize Reaction Temperature.
-
Action: Perform the reduction at lower temperatures. It is highly recommended to run the reaction between -78 °C and 0 °C.[3]
-
Scientific Rationale: Lowering the temperature decreases the available thermal energy (kT). This makes the reaction more sensitive to smaller differences in the activation energies of the competing transition states. The transition state leading to the desired cis product is often lower in energy, and reducing the temperature amplifies the effect of this energy difference, leading to a higher diastereomeric ratio.
-
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Decision flowchart for improving cis-diastereoselectivity.
Experimental Protocols
The following protocols are provided as self-validating systems. Each step includes the scientific reasoning and expected observations.
Protocol 1: Diastereoselective Reduction using L-selectride
This protocol details the reduction of an α-hydroxy oxime-ether precursor to the corresponding cis-aminoindanol derivative.[3]
-
Preparation (Inert Atmosphere is Critical):
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet, add the α-hydroxy oxime-ether (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF. Add this solution to the reaction mixture.
-
Rationale: An inert atmosphere prevents quenching of the highly reactive L-selectride. Low temperature is crucial for selectivity. ZnCl₂ acts as a chelating Lewis acid, creating a rigid intermediate that enhances stereocontrol.
-
-
Addition of Reducing Agent:
-
Stir the mixture for 15 minutes at -78 °C.
-
Add L-selectride (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Rationale: Slow, dropwise addition is essential to maintain temperature control and prevent side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Self-Validation: A successful reaction will show a clean conversion to a new, more polar spot corresponding to the amino alcohol product.
-
-
Quenching and Work-up:
-
Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Rationale: Quenching with bicarbonate neutralizes the reaction and hydrolyzes borane complexes. The aqueous work-up removes inorganic salts.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the pure cis-1-amino-2-indanol derivative.
-
Self-Validation: Characterize the final product by ¹H NMR to confirm the cis configuration (coupling constants are diagnostic) and to determine the diastereomeric ratio.
-
Protocol 2: Resolution of Racemic cis-1-Amino-2-indanol
This protocol describes the separation of enantiomers using (S)-2-phenylpropionic acid as the resolving agent.[3]
-
Dissolution:
-
In a flask, combine racemic cis-1-amino-2-indanol (1.0 eq) and (S)-2-phenylpropionic acid (0.5 eq) in a suitable solvent mixture (e.g., acetonitrile containing 3-8% water).
-
Rationale: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is key. This ensures that only one enantiomer of the amine crystallizes as a salt, leaving the other enantiomer and the excess of the first enantiomer in the solution, maximizing the purity of the crystallized product. The water content in the solvent system is critical for achieving the correct solubility profile for the diastereomeric salts.[3]
-
-
Controlled Cooling and Crystallization:
-
Heat the mixture to approximately 40 °C and stir until a clear, homogeneous solution is obtained.
-
Hold the solution at 40 °C for 30 minutes.
-
Slowly cool the solution to 5 °C over a period of 4 hours. A programmable cooling bath is ideal.
-
Hold the resulting slurry at 5 °C for an additional 30 minutes.
-
Rationale: A slow, controlled cooling rate is paramount for selective crystallization. Rapid cooling can cause both diastereomeric salts to crash out of solution, leading to poor resolution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold acetonitrile to remove soluble impurities (primarily the other diastereomeric salt).
-
Dry the purified diastereomeric salt under vacuum.
-
Self-Validation: The yield of the salt should be close to the theoretical maximum of 50%. The enantiomeric excess (ee) of the amine can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
-
Liberation of the Free Amine:
-
To recover the enantiomerically pure (1R,2S)-1-amino-2-indanol, treat the purified diastereomeric salt with an aqueous base (e.g., 1M NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane).
-
Rationale: The base deprotonates the ammonium salt, liberating the free amine, which is more soluble in the organic phase. The resolving agent remains in the aqueous phase as its carboxylate salt and can often be recovered.
-
General Synthesis and Resolution Workflow
Caption: General experimental workflow for obtaining enantiopure cis-1-amino-2-indanol.
References
-
Ghosh, A. K., & Fidanze, S. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2477. [Link]
-
Ghosh, A. K., & Chen, Y. (1995). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chirality, 7(1), 1-2. [Link]
-
Nguyen, T. H., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Journal of the Korean Chemical Society, 65(5), 306-313. [Link]
-
Nguyen, T. H., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(3), 221-228. [Link]
-
Flores-Alamo, M., & Parra-Hake, M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Nguyen, T. H., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(3), 221-228. [Link]
-
Khan, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J. (2024). Chemical resolution of racemic cis-1-amino-2-indanol. ResearchGate. [Link]
-
Smith, A. R., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 10(9). [Link]
-
Ghosh, A. K., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 1-3. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Davies, I. W., et al. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol: The role of conformation on diastereoselectivity. Tetrahedron Letters, 36(40), 7229-7232. [Link]
-
Wang, Y., et al. (2013). Stereoselective synthesis of aminoindanols via an efficient cascade aza-Michael-aldol reaction. Organic & Biomolecular Chemistry, 11(24), 4043-4050. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Semantic Scholar. [Link]
-
Smith, A. R., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]
-
SynArchive. Itsuno-Corey Reduction. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J. (2025). (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. [Link]
- Google Patents.
-
Jack Westin. Racemic Mixtures Separation Of Enantiomers. [Link]
-
Kwong, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link]
-
Chemical Society Reviews. Diastereoselective synthesis of vicinal amino alcohols. [Link]
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
Trost, B. M., & Miller, J. R. (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry, 79(14), 6435-6454. [Link]
-
ACS Publications. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Semantic Scholar. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyz. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enzymatic Resolution of Racemic trans-1-Azido-2-Indanol
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of enantiopure cis-1-amino-2-indanol—a critical chiral auxiliary and building block for HIV protease inhibitors (e.g., Indinavir).
The most efficient convergent approach to this building block relies on the lipase-mediated kinetic resolution of racemic trans-1-azido-2-indanol. Below, you will find self-validating protocols, quantitative performance metrics, and a targeted troubleshooting guide to resolve common bottlenecks in this workflow.
Process Visualization
Workflow for the enzymatic resolution and inversion of trans-1-azido-2-indanol.
Quantitative Performance Metrics
To establish a baseline for your experiments, compare your results against these validated benchmarks for the kinetic resolution of trans-1-azido-2-indanol[1].
| Biocatalyst | Acyl Donor | Solvent | Conv. (%) | (1S,2S)-Alcohol Yield / ee% | (1R,2R)-Acetate Yield / ee% |
| Lipase PS (Amano) | Vinyl acetate | TBME | 50 | 48% / 99% | 49% / 98% |
| Lipase PS (Amano) | Isopropenyl acetate | DME | 49 | 46% / >96% | 44% / >96% |
| Pseudomonas cepacia (PSL) | Vinyl acetate | TBME | 44 | 43% / >99% | 44% / >99% |
Standard Operating Procedure: Resolution & Mitsunobu Inversion
Phase 1: Enzymatic Kinetic Resolution
-
Substrate Preparation: Dissolve 100 mmol of racemic trans-1-azido-2-indanol in 500 mL of anhydrous tert-butyl methyl ether (TBME).
-
Causality: TBME is selected because its moderate polarity preserves the micro-aqueous hydration shell of the enzyme (maintaining its active 3D conformation) while fully solubilizing the highly hydrophobic indanol substrate[1].
-
-
Biocatalyst & Donor Addition: Add 300 mmol (3.0 eq) of vinyl acetate, followed by 5.0 g of Lipase PS (Pseudomonas sp. Amano).
-
Causality: Vinyl acetate acts as an irreversible acyl donor. Its leaving group, ethenol, rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible and preventing the reverse reaction[2].
-
-
Incubation & Self-Validation: Stir the suspension at 30°C at 250 RPM.
-
Self-Validating Mechanism: Pull 1 mL aliquots every 4 hours. Filter the enzyme, evaporate the solvent, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction must be strictly terminated at exactly 50% conversion to ensure both the unreacted alcohol and the formed acetate achieve >98% ee.
-
-
Termination & Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure and separate the (1S,2S)-alcohol from the (1R,2R)-acetate via flash column chromatography (Hexane/EtOAc gradient).
Phase 2: Mitsunobu Inversion of the (1S,2S)-Alcohol
-
Reagent Mixing: In a flame-dried flask under argon, dissolve the recovered (1S,2S)-trans-1-azido-2-indanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF.
-
Causality:p-Nitrobenzoic acid is chosen over standard benzoic acid because its lower pKa makes its conjugate base a superior nucleophile, which is critical for overcoming the steric hindrance of the bulky indane ring system[1].
-
-
Activation: Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 30 minutes.
-
Causality: Adding DEAD last and at a low temperature prevents the premature degradation of the highly reactive DEAD-PPh₃ betaine intermediate before it can activate the secondary alcohol.
-
-
Completion & Validation: Warm to room temperature and stir for 12 hours.
-
Self-Validating Mechanism: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting alcohol (Rf ~0.3) and the appearance of the less polar cis-azido ester (Rf ~0.6) confirms successful stereocenter inversion.
-
Troubleshooting & FAQs
Q1: My kinetic resolution stalled at 35% conversion. How do I push it to 50% without losing enantioselectivity? A: Stalled reactions in vinyl acetate-mediated resolutions are frequently caused by acetaldehyde toxicity. As vinyl acetate donates its acyl group, it releases acetaldehyde, which can form Schiff bases with the lysine residues on the surface of Lipase PS, deactivating the enzyme. Corrective Action: Implement a gentle nitrogen sweep over the reaction headspace to continuously volatilize and remove acetaldehyde. Alternatively, switch the acyl donor to isopropenyl acetate. Isopropenyl acetate yields acetone as a byproduct, which is significantly less reactive towards the enzyme's amine groups, though it may slightly reduce the overall reaction rate[1].
Q2: The enantiomeric excess (ee%) of my recovered (1S,2S)-alcohol is only 85%. What went wrong? A: A low ee% for the unreacted substrate indicates either a low enantiomeric ratio (E-value) or premature termination of the reaction. If your conversion is strictly 50%, the issue is the E-value, which is highly sensitive to water activity ( aw ). Corrective Action: Check the moisture content of your solvent. While lipases require a micro-aqueous layer to function, excess water leads to the competitive hydrolysis of both the acyl donor and the newly formed (1R,2R)-acetate. This background hydrolysis destroys the kinetic resolution. Dry your TBME over molecular sieves prior to use. If the solvent is dry, lower the reaction temperature from 30°C to 20°C to increase the thermodynamic differentiation between the two enantiomeric transition states[2].
Q3: We are struggling to separate the unreacted alcohol from the acetate during scale-up. Are there alternatives to column chromatography? A: Yes. While flash chromatography is standard for lab-scale synthesis, it is not viable for process-scale manufacturing. The polarity difference between the free hydroxyl group of the (1S,2S)-alcohol and the esterified (1R,2R)-acetate can be exploited via selective extraction. Corrective Action: Utilize a biphasic solvent system (e.g., heptane and aqueous methanol). The highly lipophilic (1R,2R)-acetate will partition preferentially into the heptane phase, while the more polar (1S,2S)-alcohol will remain in the aqueous methanol phase. This allows for a scalable liquid-liquid extraction protocol.
Q4: During the Mitsunobu inversion, I am seeing a large amount of elimination byproduct (indene derivative) instead of the desired cis-ester. Why? A: The elimination pathway (E2) is competing with the desired nucleophilic substitution (SN2). This occurs when the nucleophile is too weak or too bulky, causing the activated phosphonium intermediate to undergo elimination rather than inversion. Corrective Action: Ensure you are using p-nitrobenzoic acid. If you are already using it, the issue is likely the order of addition. If DEAD and PPh₃ are mixed before the acid is present, they can form side products that act as strong bases, promoting elimination. Always ensure the acid is fully dissolved in the mixture before the dropwise addition of DEAD[1].
References
Technical Support Center: Optimizing Enantiomeric Excess in Aminoindanol-Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aminoindanol-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of cis-1-aminoindan-2-ol and its derivatives in asymmetric synthesis. The unique, conformationally rigid skeleton of aminoindanol makes it an exceptional chiral ligand and auxiliary, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1][2] Its efficacy has been demonstrated in reactions ranging from catalytic reductions and Diels-Alder reactions to Michael additions.[1][3][4]
However, achieving the desired high enantiomeric excess (e.e.) can sometimes be challenging. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and maximize the enantioselectivity of your process.
Troubleshooting Guide: Enhancing Your Enantiomeric Excess
This section addresses specific issues you may encounter during your experiments. The solutions are presented in a question-and-answer format to pinpoint common problems and provide actionable solutions grounded in mechanistic principles.
Q1: My enantiomeric excess is low (<80%) or completely absent. What are the first parameters I should investigate?
Low enantioselectivity is a common initial challenge. It typically indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is insufficient under your current conditions. A systematic, multi-parameter investigation is the most effective approach.
The primary areas to investigate are:
-
Reaction Temperature: This is often the most impactful parameter.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.
-
Reagent and Solvent Purity: Impurities can inhibit or poison the catalyst.
A logical workflow for troubleshooting is essential. Start by confirming the integrity of your starting materials before moving on to reaction parameter optimization.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q2: How significantly does reaction temperature impact enantioselectivity, and what is the best practice for optimization?
Temperature is a critical parameter in asymmetric catalysis.[5] Lowering the reaction temperature almost always enhances enantioselectivity.[6]
The Scientific Rationale: The formation of two enantiomers proceeds through two different diastereomeric transition states, each with a slightly different activation energy (ΔG‡). The enantiomeric excess is determined by the difference between these activation energies (ΔΔG‡). According to the Eyring equation, this energy difference becomes more significant at lower temperatures, thus amplifying the preference for the lower-energy transition state that leads to the major enantiomer.[7][8] Conversely, at higher temperatures, molecules have more kinetic energy, making it easier to overcome both activation barriers, which leads to a decrease in selectivity.[9]
Best Practice for Optimization:
-
Start Broadly: Run the reaction at a range of temperatures, for instance, room temperature (25 °C), 0 °C, -20 °C, -40 °C, and -78 °C.
-
Balance Rate and Selectivity: Be aware that lowering the temperature will decrease the reaction rate.[8] You must find an optimal balance that provides acceptable enantioselectivity within a practical timeframe.
-
Maintain Consistency: Ensure the temperature is kept constant throughout the reaction using a reliable cryostat or cooling bath.
| Temperature (°C) | Enantiomeric Excess (e.e., %) | Reaction Time (h) |
| 25 | 65 | 2 |
| 0 | 82 | 8 |
| -20 | 91 | 24 |
| -40 | 96 | 48 |
| -78 | 98 | 96 |
| Caption: Example data showing the typical inverse relationship between reaction temperature and enantiomeric excess, alongside the trade-off with reaction time. |
Q3: The literature reports high e.e. with a specific solvent, but it's not working for my substrate. Why is solvent choice so critical?
The solvent is not merely a medium for the reaction; it is an active participant in the transition state.[10] Its properties can dramatically influence the catalyst's conformation and its interaction with the substrate, thereby altering the enantioselectivity.[11]
Key Solvent Effects:
-
Polarity: Solvent polarity can stabilize or destabilize charged intermediates or transition states. Non-polar solvents often lead to higher enantioselectivity because they promote a more organized and compact transition state, maximizing the chiral influence of the catalyst.[10]
-
Coordinating Ability: Solvents with coordinating ability (e.g., THF, acetonitrile) can compete with the substrate for binding to a metal center in a catalyst complex. This interference can disrupt the precise geometry required for high stereoselectivity. Therefore, non-coordinating solvents like toluene, dichloromethane, or hexanes are often preferred.[3][5]
Recommended Action: A solvent screen is essential. If a literature procedure for a different substrate is not working, your substrate's unique electronic and steric properties likely require a different optimal solvent environment. Test a range of solvents with varying properties.
| Solvent | Dielectric Constant (Polarity) | Enantiomeric Excess (e.e., %) |
| Toluene | 2.4 | 95 |
| Dichloromethane (DCM) | 9.1 | 91 |
| Tetrahydrofuran (THF) | 7.5 | 75 |
| Acetonitrile | 37.5 | 55 |
| Methanol | 32.7 | <10 (poor reactivity) |
| Caption: Illustrative data from a solvent screen, highlighting how less polar, non-coordinating solvents often yield superior enantioselectivity. |
Q4: I've optimized temperature and solvent, but my e.e. is still stuck at a moderate level (80-90%). Can additives help?
Yes, additives can be a powerful tool for fine-tuning enantioselectivity when other parameters have been optimized. They can act as co-catalysts, bases, or modifiers of the catalytic environment.
Examples of Additive Effects:
-
Lewis/Brønsted Acids/Bases: In reactions involving enolate or imine intermediates, the presence of a weak base or acid can be crucial for catalyst turnover and maintaining the optimal state of the catalytic species.[12][13] For example, in some transfer hydrogenations using aminoindanol-ruthenium complexes, a base like potassium hydroxide is a necessary component of the catalytic system.[1]
-
Co-solvents/Other Ligands: In some cases, the addition of a bulky alcohol can enhance enantioselectivity in hydrogenation reactions.[14] In other systems, additives like HMPA have been shown to slightly increase diastereoselectivity, likely by modifying the aggregation state or solvation of reactive intermediates.[1]
Protocol for Screening Additives:
-
Identify Potential Modifiers: Based on your reaction mechanism, identify additives that could favorably influence the transition state (e.g., a non-coordinating base, a Lewis acid to activate an electrophile).
-
Screen at Low Stoichiometry: Start by adding small amounts (e.g., 0.1 - 1.0 equivalents relative to the substrate) to your optimized reaction conditions.
-
Monitor for Unintended Effects: Be aware that additives can sometimes lead to side reactions or catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why is the cis-stereochemistry of 1-amino-2-indanol so crucial for its effectiveness in asymmetric catalysis?
The efficacy of cis-1-aminoindan-2-ol stems from its rigid, bicyclic structure.[15] This rigidity is key to achieving high selectivity for several reasons:
-
Conformational Constraint: Unlike more flexible amino alcohols, the five-membered ring locks the relative positions of the amino and hydroxyl groups. This reduces the number of possible transition state conformations.[1]
-
Well-Defined Chiral Pocket: When it coordinates to a metal or forms a derivative like an oxazaborolidine, the rigid indane backbone creates a highly organized and predictable three-dimensional chiral environment around the active site.
-
Effective Stereochemical Communication: This well-defined "chiral pocket" forces the incoming substrate to approach from a specific trajectory to minimize steric hindrance, effectively shielding one face of the prochiral substrate and leading to the preferential formation of one enantiomer.[1]
Caption: The rigid backbone creates a defined chiral environment, blocking one face of the substrate.
Q2: My reaction is extremely slow at the low temperatures required for high e.e. How can I improve the reaction rate without sacrificing selectivity?
This is a classic trade-off in asymmetric catalysis. While increasing the temperature is the most direct way to increase the rate, it will lower the e.e.[9] Consider these alternative strategies:
-
Increase Catalyst Loading: Modestly increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can increase the rate without affecting the enantioselectivity, as the fundamental ΔΔG‡ remains the same. This is often the most practical solution, though it comes at a higher cost.
-
Increase Reagent Concentration: A more concentrated reaction may proceed faster. However, be cautious, as higher concentrations can sometimes lead to catalyst aggregation or solubility issues, which might negatively impact selectivity. Run a concentration screen to find the optimal point.
-
Re-evaluate the Catalyst Structure: It may be that the specific aminoindanol derivative you are using is not active enough for your substrate. Consider derivatives with different N-substituents or modifications to the indane ring, which can alter the electronic and steric properties of the catalyst to enhance its activity.
Q3: I have successfully completed my reaction and have a solid product with a moderate e.e. of 85%. Is it possible to improve the enantiopurity further?
Absolutely. If your product is a crystalline solid, you can often significantly enhance its enantiomeric purity through recrystallization.[6]
The Principle: The two enantiomers and the racemic mixture often have different crystal lattice energies and solubilities. By carefully choosing a solvent system, you can create conditions where the major enantiomer is less soluble and preferentially crystallizes out, leaving the minor enantiomer enriched in the mother liquor. It is sometimes possible to obtain enantiopure material (>99% e.e.) from a moderately enriched mixture in a single recrystallization.[15]
General Protocol for Enantiomeric Enrichment by Recrystallization:
-
Solvent Screening: Test the solubility of your product in a variety of solvents at room temperature and at reflux. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve your material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature, and then potentially in a refrigerator or freezer. Slow cooling promotes the formation of well-ordered, pure crystals.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the e.e. of both the recrystallized solid and the mother liquor by chiral HPLC or SFC to determine the effectiveness of the separation.
References
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. NIH National Center for Biotechnology Information. Available at: [Link][1]
-
Palomo, C., Oiarbide, M., & García, J. M. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. NIH National Center for Biotechnology Information. Available at: [Link][12]
-
Gager, O., & Patureau, F. W. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. NIH National Center for Biotechnology Information. Available at: [Link][15]
-
Loh, T.-P., & Tan, K.-T. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. ACS Publications. Available at: [Link][3]
-
Wen, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link][13]
-
Bergman, S. D. (2024). Enantiomeric amplification of amino acids: part 10-extraction of homochiral crystals accompanied by catalytic racemization Preferential enrichment. ResearchGate. Available at: [Link][16]
-
Wills, M., et al. (1998). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry. Available at: [Link][17]
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. Available at: [Link][18]
-
Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience, EPFL. Available at: [Link][10]
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. Save My Exams. Available at: [Link][7]
-
Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available at: [Link][9]
-
Nishiyama, H., et al. (2003). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications. Available at: [Link][14]
-
Ramirez, J. C., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available at: [Link][19]
-
Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. NIH National Center for Biotechnology Information. Available at: [Link][20]
-
Patsnap. (2025). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. Patsnap Synapse. Available at: [Link][8]
-
Liu, X.-L., et al. (2011). Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality. PubMed. Available at: [Link][4]
-
List, B., Lerner, R. A., & Barbas, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed. Available at: [Link][21]
-
Pesciaioli, F., & Bertuzzi, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. Available at: [Link][22]
-
Kim, M. J., et al. (2003). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. Seoul National University. Available at: [Link][11]
-
Aroua, S., & Brebion, F. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available at: [Link][23]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
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- 13. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 14. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
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- 21. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ora.uniurb.it [ora.uniurb.it]
- 23. mdpi.com [mdpi.com]
troubleshooting catalyst deactivation with aminoindanol ligands
Technical Support Center: Troubleshooting Catalyst Deactivation with Aminoindanol Ligands
cis-1-Amino-2-indanol is a privileged chiral scaffold widely used in transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and other enantioselective transformations. When complexed with Rh(III), Ir(III), or Ru(II), it forms highly efficient bifunctional catalysts. However, researchers frequently encounter catalyst deactivation, manifesting as stalled conversions, diminished enantiomeric excess (ee), or complete catalytic death.
As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and actionable, self-validating protocols to diagnose and resolve deactivation pathways associated with aminoindanol-based catalytic systems.
Deactivation Diagnostics Workflow
Before altering your reaction parameters, use the following logical matrix to identify the root cause of your catalyst's performance drop.
Diagnostic workflow for identifying and resolving aminoindanol catalyst deactivation.
Core Troubleshooting Guide (FAQs)
Q1: Why is the initial reaction rate of my ATH extremely low, even with freshly synthesized catalyst? A1: This is a classic symptom of pre-catalyst degradation during the activation step. Bifunctional catalysts (e.g., Rh/aminoindanol) require base activation (often with alkoxides or KOH) to form the active 16-electron amido complex. If the base is added in the absence of a stabilizing donor ligand, the highly labile activated species can undergo irreversible degradation or disproportionation.
-
Causality: The coordinatively unsaturated metal intermediate is highly unstable. Without a donor ligand to occupy the vacant site, it rapidly decomposes before the catalytic cycle can begin.
-
Solution: Implement "Substrate-Stabilized Activation." Gavriilidis and co-workers demonstrated that adding the ketone substrate before the base suppresses pre-catalyst degradation. The substrate acts as a weak donor ligand to stabilize the intermediate, preserving the active catalyst concentration 1[1].
Q2: My reaction achieves high conversion, but the enantiomeric excess (ee) drops significantly over time. How do I prevent this? A2: A drop in ee at high conversions is typically caused by the reversibility of the ATH reaction, leading to product inhibition and racemization. For example, in the reduction of acetophenone using 2-propanol as the hydrogen donor, the byproduct acetone accumulates. At high conversions, the reverse oxidation reaction competes, eroding the kinetic enantioselectivity.
-
Causality: The aminoindanol-metal complex catalyzes both the forward (hydrogenation) and reverse (dehydrogenation) reactions. As the product/substrate ratio increases, the reverse reaction rate becomes significant, prioritizing thermodynamic equilibrium over kinetic chiral induction.
-
Solution: Continuously remove the ketone byproduct (e.g., distilling off acetone) or switch to an irreversible hydrogen donor system like formic acid/triethylamine (F/T) with an optimized molar ratio2[3].
Q3: Does atmospheric oxygen or moisture permanently kill aminoindanol-based catalysts? A3: Yes, exposure to air significantly accelerates deactivation. Sun et al. reported that bubbling air through an Rh/aminoindanol-catalyzed ATH system reduced conversion from 95% to 25% within 60 minutes.
-
Causality: Oxygen can irreversibly oxidize the metal center or the aminoindanol ligand itself, disrupting the critical N-H/O-H bifunctional hydrogen-bonding network required for the highly ordered transition state.
-
Solution: Strictly degas all solvents (freeze-pump-thaw or sparging with Ar/N2) and assemble reactions via standard Schlenk techniques2[2].
Q4: I increased the reaction temperature to speed up the reaction, but the overall yield decreased. Why? A4: Thermal degradation outpaces the catalytic turnover at elevated temperatures. For Rh/aminoindanol systems, temperatures above 30–40 °C lead to rapid catalyst deactivation. Furthermore, thermal stress can induce ligand dissociation, leading to the formation of inactive hydride-bridged metal dimers.
-
Causality: The activation energy for the deactivation pathway (e.g., dimer formation or ligand dissociation) is reached at higher temperatures, permanently removing the active monomeric species from the catalytic cycle.
-
Solution: Maintain the reaction temperature at or below 30 °C. If higher rates are needed, optimize the catalyst loading rather than the temperature2[2].
Quantitative Deactivation Metrics
The following table summarizes the impact of specific reaction parameters on the performance and stability of a standard Rh/aminoindanol catalyst during the ATH of acetophenone.
| Reaction Parameter | Condition | Conversion Impact | Enantioselectivity (ee) | Catalyst Status |
| Activation Sequence | Base added before substrate | Severely depressed initial rate | Unchanged | Degraded during activation |
| Activation Sequence | Substrate added before base | High initial rate | High | Stabilized by donor ligand |
| Atmosphere | Nitrogen (N2) | >95% (at 60 min) | >85% | Active |
| Atmosphere | Air (O2 exposure) | ~25% (at 60 min) | >85% | Partially oxidized/deactivated |
| Temperature | 30 °C | Optimal (rapid) | Optimal (89%) | Stable |
| Temperature | >40 °C | Decreased overall yield | Decreased (85%) | Thermal deactivation |
Standard Operating Procedures (Self-Validating Protocols)
Protocol 1: Substrate-Stabilized Catalyst Activation
Purpose: To prevent pre-catalyst degradation by forming the active species in the presence of a stabilizing substrate.
-
Preparation: In an argon-filled glovebox, weigh the pre-catalyst (e.g., [Cp*RhCl2]2) and cis-1-amino-2-indanol ligand (typically 1:2 to 1:2.5 molar ratio) into a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 2-propanol. Stir at room temperature for 30 minutes to form the pre-catalyst complex.
-
Substrate Addition (Critical Step): Add the ketone substrate (e.g., acetophenone) to the mixture before introducing any base. Stir for 5 minutes to ensure homogeneous mixing.
-
Base Activation: Inject the base (e.g., 0.1 M KOH in 2-propanol). The color will typically change (e.g., yellow to deep red), indicating the formation of the active 16-electron amido complex.
-
Self-Validation: Monitor the reaction via GC/HPLC. A successful activation will show a linear initial rate without an induction period. If the initial rate is severely depressed, the catalyst degraded during activation, indicating insufficient substrate stabilization or oxygen contamination1[1].
Protocol 2: Hot Filtration Deactivation Assay
Purpose: To determine if deactivation is due to homogeneous degradation (e.g., ligand oxidation) or if active metal species are leaching/precipitating as nanoparticles.
-
Reaction Initiation: Set up the ATH reaction under standard optimized conditions (30 °C, N2 atmosphere).
-
Sampling & Filtration: At ~30% conversion, rapidly withdraw half of the reaction mixture using a pre-heated, gas-tight syringe. Pass it immediately through a 0.2 μm PTFE syringe filter into a pre-heated, argon-purged secondary Schlenk flask4[4].
-
Parallel Monitoring: Allow both the original mixture and the filtrate to continue reacting.
-
Self-Validation (Causality Check):
-
If the filtrate stops reacting but the original mixture continues, the active catalyst is heterogeneous (e.g., metal nanoparticles leaching).
-
If both mixtures continue reacting at the exact same rate, the catalyst is truly homogeneous.
-
If both mixtures stall prematurely, the catalyst is undergoing homogeneous deactivation (e.g., thermal degradation or product inhibition).
-
References
- Gavriilidis, A., et al. "Performance of homogeneous catalysts viewed in dynamics." RSC Advances (2023).
- Sun, X., et al. "Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst." Organic Process Research & Development (2004).
- "Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multielement in Situ X-ray Absorption Spectroscopy Study." Journal of the American Chemical Society (2015).
Sources
Technical Support Center: Mastering cis-Selectivity in Aminoindanol Synthesis
Welcome to the technical support center for the synthesis of cis-1-amino-2-indanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. cis-1-amino-2-indanol is a critical chiral building block in modern organic chemistry, serving as a precursor to a wide array of ligands, catalysts, and bioactive molecules.[1][2][3] The primary challenge in its synthesis lies in the precise control of the relative stereochemistry of the amino and hydroxyl groups to favor the cis configuration.[1][3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve high cis-selectivity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cis-1-amino-2-indanol, offering explanations and actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cis to trans ratio | 1. Inefficient stereocontrol in the key bond-forming step: The chosen synthetic route may not inherently favor the formation of the cis isomer. 2. Epimerization: Reaction conditions (e.g., harsh pH, high temperature) might be causing the product to isomerize to the more thermodynamically stable trans isomer. 3. Incorrect choice of reducing agent: For syntheses involving the reduction of a 2-amino-1-indanone precursor, the reducing agent may not provide the desired facial selectivity. | 1. Re-evaluate your synthetic strategy: Consider routes known for high cis-selectivity, such as the Ritter reaction from indene oxide or intramolecular amide cyclization.[1][5] 2. Optimize reaction conditions: Maintain neutral or slightly acidic/basic conditions as appropriate for your specific reaction. Lowering the reaction temperature can often improve stereoselectivity.[6] 3. Select a suitable reducing agent: For the reduction of 2-amino-1-indanones, consider bulky hydride sources that favor attack from the less hindered face, or employ stereodirecting protecting groups on the amine. |
| Poor enantioselectivity | 1. Ineffective chiral catalyst or auxiliary: The chiral source may not be providing a sufficiently differentiated energetic barrier between the two enantiomeric transition states. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Impure chiral catalyst: The catalyst may be of low enantiomeric purity. | 1. Screen alternative chiral catalysts/ligands: For reactions like the Corey-Bakshi-Shibata (CBS) reduction, ensure the use of a highly enantiopure oxazaborolidine catalyst.[7][8] 2. Modify workup procedure: Use mild acidic or basic conditions during extraction and purification to prevent racemization. 3. Verify catalyst purity: Confirm the enantiomeric excess (ee) of your catalyst before use. |
| Formation of byproducts | 1. Side reactions: Competing reaction pathways may be leading to the formation of undesired products. For instance, in the Ritter reaction, rearrangement of the carbocation intermediate can occur. 2. Over-reduction or incomplete reaction: In reduction steps, other functional groups may be reduced, or the starting material may not be fully consumed. | 1. Fine-tune reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents to minimize side reactions. In the Ritter reaction, the choice of acid and solvent is critical.[1] 2. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the reaction and stop it at the optimal time.[6] |
| Difficulty in product isolation/purification | 1. Similar polarity of cis and trans isomers: The diastereomers may be difficult to separate by standard column chromatography. 2. Product is an oil: The final product may not crystallize easily. | 1. Derivative formation: Consider converting the amino alcohol to a crystalline derivative (e.g., an amide or a salt with a chiral acid) to facilitate separation by recrystallization.[1] 2. Optimize recrystallization solvent system: Screen a variety of solvents and solvent mixtures to induce crystallization. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the strategies to control cis-selectivity in aminoindanol synthesis.
Q1: What are the most reliable methods for achieving high cis-selectivity?
A1: Several strategies have been developed to afford high cis-selectivity.[1][2][4] Two of the most robust methods are:
-
The Ritter Reaction from Indene Oxide: This method involves the opening of an epoxide ring with a nitrile in the presence of an acid, followed by hydrolysis. The mechanism proceeds through a five-membered ring intermediate that constrains the stereochemistry, leading to the cis product.[1][5]
-
Intramolecular Amide Cyclization: This strategy involves the cyclization of an acyclic precursor containing an amide/urethane and a leaving group. The stereochemistry is set in the acyclic precursor, and the cyclization proceeds in a way that forms the cis product.[1][9]
Q2: How does the Corey-Bakshi-Shibata (CBS) reduction contribute to stereocontrol in aminoindanol synthesis?
A2: The CBS reduction is a powerful tool for the enantioselective reduction of prochiral ketones to secondary alcohols using a chiral oxazaborolidine catalyst and borane.[7][8][10] In the context of aminoindanol synthesis, if you have a 2-amino-1-indanone precursor, the CBS reduction can be used to reduce the ketone to the corresponding alcohol with high enantioselectivity. The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed. The cis or trans selectivity will then depend on the directing effect of the adjacent amino group.
Q3: Can the trans-aminoindanol be converted to the desired cis-isomer?
A3: Yes, epimerization of the less desired trans-isomer to the cis-isomer is a viable strategy. One common method is the Mitsunobu reaction at the C2 position, which proceeds with an inversion of configuration.[1] This allows for the conversion of a trans-azido or phthalimido alcohol to the corresponding cis-isomer.
Q4: What is the role of protecting groups in controlling stereoselectivity?
A4: Protecting groups on the amino functionality can play a crucial role in directing the stereochemical outcome of subsequent reactions. For example, a bulky protecting group on the nitrogen of a 2-amino-1-indanone can influence the facial selectivity of a hydride reduction of the ketone, thereby favoring the formation of one diastereomer over the other.
Experimental Protocols
The following are detailed protocols for key reactions used to synthesize cis-1-amino-2-indanol with high stereoselectivity.
Protocol 1: cis-Selective Synthesis via Ritter Reaction from Indene Oxide
This protocol describes the synthesis of racemic cis-1-amino-2-indanol starting from indene oxide.
Step 1: Epoxidation of Indene
-
Dissolve indene in a suitable solvent such as dichloromethane.
-
Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with a solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain indene oxide.
Step 2: Ritter Reaction and Hydrolysis
-
Dissolve indene oxide in a mixture of acetonitrile and a suitable acid (e.g., sulfuric acid or perchloric acid) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully add water to the reaction mixture and heat to reflux to hydrolyze the intermediate nitrilium ion.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain cis-1-amino-2-indanol.
Protocol 2: Enantioselective Reduction of 2-Amino-1-indanone using CBS Catalyst
This protocol outlines the general procedure for the enantioselective reduction of a protected 2-amino-1-indanone to the corresponding cis-amino alcohol.
Step 1: Preparation of the CBS Catalyst Solution
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS) in anhydrous tetrahydrofuran (THF).
Step 2: Reduction Reaction
-
To the catalyst solution at room temperature, add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex dropwise.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the N-protected 2-amino-1-indanone in anhydrous THF dropwise.
-
Stir the reaction at the same temperature until complete conversion is observed (monitor by TLC or HPLC).
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add a suitable acidic solution (e.g., 1M HCl) to hydrolyze the borate esters.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the enantiomerically enriched cis-1-amino-2-indanol derivative.
Visualizing Key Concepts
Transition State Model for CBS Reduction
The following diagram illustrates the proposed six-membered ring transition state for the CBS reduction of a ketone, which explains the high enantioselectivity observed. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions, leading to hydride delivery from one face of the carbonyl.[7][10]
Caption: Transition state of CBS reduction.
General Workflow for Troubleshooting Stereoselectivity
This flowchart outlines a logical approach to troubleshooting poor stereoselectivity in your aminoindanol synthesis.
Caption: Troubleshooting workflow for stereoselectivity.
References
-
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
-
ResearchGate. (n.d.). Main strategies developed for the synthesis of cis-1-amino-2-indanol. Retrieved from [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Organic Syntheses, 77, 183. [Link]
-
Gao, Y., Jones, G. B., & Aslanian, R. G. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874. [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors affecting stereoselectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diastereoselective access to 2-aminoindanones via the rhodium(ii)-catalyzed tandem reaction involving O–H insertion and Michael addition. Retrieved from [Link]
-
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PMC. [Link]
-
Master Organic Chemistry. (2010, July 2). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
Sources
- 1. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohol Ligands: (1S,2S)-2-Aminoindan-1-ol vs. Industry Alternatives
As a Senior Application Scientist, selecting the correct chiral amino alcohol ligand is rarely a matter of trial and error; it is an exercise in structural logic and spatial geometry. Chiral amino alcohols are privileged scaffolds in asymmetric synthesis, utilized both as ligands in transition-metal catalysis and as resolving agents in supramolecular chemistry.
This guide objectively evaluates (1S,2S)-2-aminoindan-1-ol —a highly specific trans-configured bicyclic ligand—against industry standards such as cis-1-aminoindan-2-ol, ephedrine, and diphenylprolinol. By analyzing the causality between their stereochemical rigidity and their experimental performance, this guide provides a definitive framework for ligand selection.
Structural Causality & Mechanistic Pathways
The performance of a chiral amino alcohol is dictated by its ability to restrict the conformational degrees of freedom in a transition state. The indane backbone is highly valued because its fused bicyclic system imparts extreme rigidity compared to acyclic alternatives like ephedrine. However, the relative stereochemistry (cis vs. trans) fundamentally alters the ligand's utility .
-
(1S,2R)-1-Aminoindan-2-ol (cis-geometry): The syn-periplanar arrangement of the hydroxyl and amino groups allows for strain-free bidentate chelation. This makes the cis-isomer elite for forming 5-membered cyclic intermediates, such as oxazaborolidines for the asymmetric reduction of ketones .
-
(1S,2S)-2-Aminoindan-1-ol (trans-geometry): The anti-periplanar arrangement prevents tight intramolecular metal chelation due to severe ring strain. Instead, this geometry projects the -OH and -NH2 groups outward, creating a highly defined spatial vector for intermolecular hydrogen bonding . Consequently, this ligand excels not in traditional metal catalysis, but as a premier chiral resolving agent that forms reinforced, 1D supramolecular columnar networks .
-
Ephedrine (Flexible/Acyclic): While capable of both chelation and hydrogen bonding, its conformational flux introduces an entropic penalty. This leads to multiple competing transition states and generally lower enantiomeric excesses (ee%) in rigid catalytic demands.
Mechanistic divergence of chiral amino alcohols based on structural rigidity and stereochemistry.
Comparative Performance Data
To objectively compare these ligands, we evaluate them across two benchmark applications: the enantioselective addition of diethylzinc to benzaldehyde (a standard test for catalytic chelation) and the chiral resolution of 2-arylalkanoic acids (a standard test for supramolecular discrimination) .
| Ligand | Stereochemical Geometry | Primary Application | Benchmark Catalytic ee% (Diethylzinc Addition) | Resolving Ability (2-Arylalkanoic Acids) |
| (1S,2S)-2-Aminoindan-1-ol | Rigid, trans-bicyclic | Supramolecular Resolution | Moderate (~60-70%) | High (Columnar H-bond network) |
| (1S,2R)-1-Aminoindan-2-ol | Rigid, cis-bicyclic | Asymmetric Catalysis | High (>95%) | Moderate |
| (1R,2S)-Ephedrine | Flexible, acyclic | General Auxiliary | Moderate (~75-85%) | Low to Moderate |
| (S)-Diphenylprolinol | Rigid, pyrrolidine core | Organocatalysis | High (>97%) | Low |
Data Synthesis: The data clearly illustrates the principle of structural causality. (1S,2S)-2-aminoindan-1-ol underperforms in diethylzinc additions because its trans-geometry cannot form the rigid, bidentate zinc-alkoxide transition state required for high enantioinduction. Conversely, it vastly outperforms the cis-isomer in chiral resolution because its extended geometry perfectly accommodates the packing requirements of crystalline diastereomeric salts.
Experimental Methodologies
Workflow A: Supramolecular Chiral Resolution using (1S,2S)-2-Aminoindan-1-ol
This protocol leverages the trans-geometry of (1S,2S)-2-aminoindan-1-ol to resolve racemic 2-arylalkanoic acids. The system is designed to be self-validating : the thermodynamic precipitation of the salt directly correlates to the optical purity, which is then verified via a closed-loop HPLC analysis.
Step 1: Diastereomeric Salt Formation
-
Procedure: Dissolve 10.0 mmol of racemic 2-arylalkanoic acid and 10.0 mmol of (1S,2S)-2-aminoindan-1-ol in 30 mL of boiling absolute ethanol.
-
Causality: Ethanol is selected because its dielectric constant perfectly balances the solubility of the monomeric ions while allowing the thermodynamic precipitation of the highly ordered, hydrogen-bonded columnar network of the less-soluble diastereomer.
Step 2: Controlled Crystallization
-
Procedure: Allow the solution to cool to room temperature over 12 hours without agitation, followed by cooling to 4 °C for 2 hours.
-
Causality: Rapid cooling traps kinetic impurities. A slow, 12-hour thermal gradient ensures that only the thermodynamically stable supramolecular columns of the matched diastereomeric salt precipitate.
Step 3: Isolation and Acid Liberation
-
Procedure: Filter the crystals and wash with cold ethanol (2 × 5 mL). Suspend the crystals in 20 mL of ethyl acetate and wash with 1M HCl (2 × 10 mL) to protonate the amino alcohol and liberate the enantiopure acid into the organic layer. Dry the organic layer over Na₂SO₄ and concentrate.
Step 4: Self-Validation Loop (Analysis)
-
Procedure: Analyze the liberated acid via Chiral HPLC (e.g., Chiralcel OD-H column). If the ee% is < 95%, recombine the acid with the resolving agent and repeat Steps 1-3 (recrystallization).
Self-validating experimental workflow for the chiral resolution of racemic acids.
Workflow B: Catalytic Benchmarking (Diethylzinc Addition)
To validate the comparative data in Section 2, the following standard protocol is used to evaluate the catalytic efficacy of amino alcohol ligands .
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol of the chosen chiral amino alcohol (e.g., cis-1-aminoindan-2-ol) in 5 mL of anhydrous toluene.
-
Activation: Cool to 0 °C. Slowly add 2.2 mmol of diethylzinc (1.0 M in hexanes). Causality: The zinc coordinates to the -OH and -NH2 groups, releasing ethane gas and forming the active chiral Lewis acid complex. The reaction must be kept cold to prevent non-selective background alkylation.
-
Substrate Addition: Add 1.0 mmol of freshly distilled benzaldehyde dropwise. Stir at 0 °C for 12 hours.
-
Quenching & Validation: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry, and analyze the resulting 1-phenyl-1-propanol via Chiral GC to determine the ee%.
Conclusion
While the cis-isomers of aminoindanols dominate the landscape of transition-metal and oxazaborolidine catalysis due to their bidentate chelation capabilities, (1S,2S)-2-aminoindan-1-ol occupies a highly specialized and equally critical niche. Its rigid, trans-geometry prevents intramolecular strain but perfectly aligns its functional groups for intermolecular hydrogen bonding. For researchers tasked with the optical resolution of complex racemic acids, (1S,2S)-2-aminoindan-1-ol provides a structurally logical, highly efficient supramolecular solution that flexible ligands like ephedrine simply cannot match.
References
-
Kinbara, K., Katsumata, Y., & Saigo, K. "Chiral Discrimination of 2-Arylalkanoic Acids by (1S,2S)-1-Aminoindan-2-ol and (1S,2S)-2-Aminoindan-1-ol: Correlation of the Relative Configuration of the Amino and Hydroxy Groups with the Pattern of a Supramolecular Hydrogen-Bond Network." Chirality, 2003. [Link]
-
MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules, 2024. [Link]
Comparative Guide: Catalytic Performance of cis-1-Amino-2-Indanol Derivatives vs. Phenylglycinol
Executive Summary
In the realm of asymmetric synthesis, the selection of the optimal chiral 1,2-amino alcohol scaffold is a critical determinant of catalytic success. This guide provides an objective, data-driven comparison between two of the most prominent chiral auxiliaries and ligand precursors: cis-1-amino-2-indanol and phenylglycinol . While both scaffolds are extensively utilized to construct oxazaborolidines, bis(oxazolines) (BOX), and transition-metal complexes, experimental data consistently demonstrates that the rigid bicyclic framework of cis-1-amino-2-indanol derivatives often yields superior enantiomeric excesses (ee) compared to the more flexible phenylglycinol derivatives[1],[2].
Structural Causality: Rigidity vs. Steric Bulk
To understand the divergence in catalytic performance, one must analyze the causality behind their molecular geometries:
-
Phenylglycinol (Steric Shielding): Phenylglycinol relies on the steric bulk of its phenyl ring to dictate facial selectivity. However, the C–C bond connecting the stereocenter to the aryl group is freely rotatable. In solution, particularly at elevated temperatures or when coordinating with smaller substrates, this flexibility allows for multiple competing rotamers and transition states, which can erode enantioselectivity.
-
cis-1-Amino-2-Indanol (Conformational Locking): The indane backbone fuses a rigid cyclopentane ring to an aromatic benzene ring. This architectural constraint eliminates the rotational degrees of freedom found in phenylglycinol[2],[3]. The cis-relationship of the amino and hydroxyl groups locks the dihedral angle, ensuring a highly pre-organized, invariant bidentate coordination geometry. When complexed to a metal center or boron, this creates a highly defined, deep chiral pocket that strictly limits the trajectory of incoming substrates[3].
Comparative Performance Data
The structural advantages of cis-1-amino-2-indanol translate directly into measurable performance enhancements across diverse catalytic methodologies. The table below summarizes benchmark experimental data comparing the two scaffolds.
| Reaction Type | Catalyst / Ligand Class | Chiral Scaffold | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Transfer Hydrogenation (Acetophenone) | Ru(II)-p-cymene complex | cis-1-Amino-2-indanol | 70 | 91 |
| Asymmetric Transfer Hydrogenation (Acetophenone) | Ru(II)-p-cymene complex | Phenylglycinol | 95 | 23 |
| Diels-Alder Cycloaddition (Cyclopentadiene + Dienophile) | Cu(II)-bis(oxazoline) | cis-1-Amino-2-indanol | >90 | >95 |
| Diels-Alder Cycloaddition (Cyclopentadiene + Dienophile) | Cu(II)-bis(oxazoline) | Phenylglycinol | 78 | 84 |
Data Insights: In Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), that replacing the rigid indanol ligand with phenylglycinol causes a catastrophic drop in stereocontrol (from 91% ee to 23% ee), explicitly highlighting the necessity of a rigid chiral environment. Similarly, in Cu-catalyzed Diels-Alder reactions, inda(box) ligands derived from aminoindanol significantly outperform their phenylglycinol counterparts[4].
Mechanistic Workflow: Oxazaborolidine Catalytic Cycle
Both scaffolds are famously used to synthesize Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. The diagram below illustrates the self-regenerating catalytic cycle, highlighting the stereodetermining hydride transfer step where the conformational rigidity of the indanol derivative prevents facial miscoordination.
Caption: Catalytic cycle of oxazaborolidine-mediated asymmetric ketone reduction.
Self-Validating Experimental Protocol: Asymmetric Ketone Reduction
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol for the CBS reduction of a prochiral ketone using a cis-1-amino-2-indanol oxazaborolidine catalyst is designed as a self-validating system.
Step 1: Catalyst Assembly & Validation
-
Procedure: Suspend (1R,2S)-1-amino-2-indanol (0.1 equiv) in anhydrous THF under argon. Slowly add BH₃·THF (0.12 equiv) and heat to reflux for 2 hours.
-
Causality: Refluxing drives the cyclization forward by expelling hydrogen gas.
-
Validation Check: Pull a 0.1 mL aliquot and analyze via ¹¹B NMR. The disappearance of the BH₃ signal and the emergence of a sharp singlet at ~28 ppm confirms complete conversion to the oxazaborolidine. Do not proceed if unreacted borane is present, as it will cause non-selective background reduction.
Step 2: Stereoselective Hydride Transfer
-
Procedure: Cool the catalyst solution to -20 °C. Using a syringe pump, simultaneously add the prochiral ketone (1.0 equiv) and BH₃·THF (0.6 equiv) over 2 hours.
-
Causality: Slow, simultaneous addition maintains a near-zero steady-state concentration of the uncomplexed ketone. This forces the ketone to exclusively coordinate with the Lewis acidic boron of the catalyst rather than reacting with free borane in the bulk solution.
-
Validation Check: Monitor reaction progress by TLC or GC-FID. The reaction should be complete within 30 minutes of the final addition.
Step 3: Quench and Chiral Analysis
-
Procedure: Quench the reaction carefully with methanol (2 mL) at -20 °C, then warm to room temperature. Evaporate the volatiles under reduced pressure.
-
Causality: Methanol safely decomposes residual borane and solvolyzes the boron-alkoxide product complex, releasing the free chiral alcohol.
-
Validation Check: Perform chiral HPLC (e.g., using a Chiralcel OD-H column) on the crude reaction mixture. Critical: You must determine the ee before any column chromatography or crystallization. Crystallization can artificially enrich the enantiomeric purity (chiral amplification), masking the true performance of the catalyst.
Strategic Recommendations
-
Choose Phenylglycinol when: You are conducting early-stage screening, require a highly cost-effective chiral auxiliary, or are working with exceptionally bulky substrates where the inherent steric shielding of the phenyl group is sufficient for stereocontrol.
-
Choose cis-1-Amino-2-indanol when: You require peak enantioselectivity, particularly in Lewis acid-catalyzed reactions (like Diels-Alder using inda(box) ligands)[4],[3], or transfer hydrogenations where transition state rigidity is the primary driver of facial discrimination,[2].
Sources
Comparative Guide: Validating the Enantiomeric Purity of 1-Amino-2-Indanol via Chiral HPLC
The Critical Role of Aminoindanol and Chiral Recognition
1-Amino-2-indanol is an indispensable chiral building block in pharmaceutical synthesis, most notably serving as a core precursor for HIV protease inhibitors like Indinavir. Because enantiomers can exhibit drastically different biological activities and toxicities, rigorous validation of enantiomeric purity is a critical quality control checkpoint.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for directly separating and quantifying these enantiomers 1. The separation mechanism is fundamentally driven by the formation of transient diastereomeric complexes between the racemic analytes and the chiral selector immobilized on the column 2.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the optimal CSP requires balancing selectivity, mobile phase compatibility, and peak shape. Below is an objective comparison of the top-performing CSPs for 1-amino-2-indanol.
-
Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H): Composed of amylose tris(3,5-dimethylphenylcarbamate), these columns offer broad enantioselectivity. The chiral discrimination relies on hydrogen bonding, dipole-dipole interactions, and π−π interactions within the helical grooves of the polymer 3. They are highly effective in normal-phase modes 1.
-
Cyclofructan-Based CSPs (e.g., LARIHC™ CF6-P): Developed as an alkyl-derivatized cyclofructan 6 phase, this CSP demonstrates pronounced enantioselectivity specifically toward primary amines. Unlike older crown ether phases, cyclofructan columns operate effectively with organic solvents, making them ideal for polar organic mode chromatography and LC-MS integration .
-
Crown Ether-Based CSPs (e.g., Chirosil RCA(+)): These rely on host-guest complexation between the primary ammonium ion of the analyte and the crown ether cavity 4. While highly specific, they are generally restricted to acidic aqueous mobile phases.
Quantitative Performance Comparison
| Chiral Stationary Phase | Chemistry | Preferred Mobile Phase Mode | Selectivity ( α ) | Resolution ( Rs ) | Key Advantage |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA/EtOH) | ~1.20 - 1.45 | > 1.5 | Broad applicability; strong hydrogen bonding |
| LARIHC™ CF6-P | Alkyl-derivatized Cyclofructan 6 | Polar Organic (MeOH/ACN/AA/TEA) | ~1.30 - 1.50 | > 2.0 | Pronounced enantioselectivity for primary amines |
| Chirosil RCA(+) | Crown Ether Tetracarboxylic Acid | Reversed Phase (Water/Acid/ACN) | ~1.15 - 1.25 | > 1.2 | Specific complexation with primary ammonium ions |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a self-validating system. Every run must pass internal system suitability checks before data is accepted.
Step 1: Sample Preparation
-
Action: Prepare a 1 mg/mL stock solution of racemic 1-amino-2-indanol in the exact mobile phase being used. Filter through a 0.45 µm syringe filter 1.
-
Causality: Dissolving the analyte in the mobile phase eliminates refractive index disturbances (solvent peaks) and prevents peak broadening or splitting caused by solvent mismatch. Filtering protects the 5 µm column frits from particulate clogging, preventing pressure spikes.
Step 2: Mobile Phase Optimization & Causality of Additives
-
For Polysaccharide CSPs: Use Hexane/Isopropanol/Ethanol (80:15:5 v/v/v) 1.
-
For Cyclofructan CSPs (Polar Organic Mode): Use Methanol/Acetonitrile (70:30 v/v) supplemented with 0.3% Acetic Acid and 0.2% Triethylamine .
-
Causality: Primary amines are prone to severe peak tailing due to secondary interactions with residual silanols. While ammonium hydroxide destroys enantioselectivity on cyclofructan CSPs, a carefully balanced ratio of acidic and basic additives (like Acetic Acid/Triethylamine or TFA/TEA) modulates the ionization state of the amine. This ensures sharp peak shapes while preserving the critical transient diastereomeric interactions required for resolution 5.
Step 3: Chromatographic Execution & Internal Validation
-
Action: Equilibrate the column at a flow rate of 1.0 mL/min at 25°C for at least 30 minutes. Inject 10 µL of the sample and monitor via UV detection at 254 nm or 265 nm 1.
-
Causality: Thermal stability is paramount in chiral separations because the formation of diastereomeric complexes is an enthalpy-driven process. Temperature fluctuations directly alter the separation factor ( α ).
-
Self-Validation Check: The workflow is internally validated only if the initial racemic injection meets the following criteria:
-
Resolution ( Rs ) > 1.5 (Baseline separation).
-
Tailing Factor ( Tf ) ≤ 1.5.
-
Workflow Visualization
Chiral HPLC workflow for aminoindanol enantiomeric separation and validation.
References
- BenchChem.
- Sigma-Aldrich.HPLC Analysis of trans-1-Amino-2-Indanol Enantiomers on LARIHC™ CF6-P.
- LCGC International.Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- IAPC-OBP.
- ResearchGate.HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Asian Journal of Chemistry.
Sources
Assessing the Steric and Electronic Effects of Aminoindanol Derivatives in Asymmetric Catalysis: A Comparative Guide
The quest for highly efficient and selective methods to synthesize chiral molecules relies heavily on the design of privileged chiral ligands. Among these, cis-1-amino-2-indanol has emerged as a cornerstone scaffold in asymmetric catalysis[1]. Its rigid bicyclic framework, resulting from the fusion of a five- and six-membered ring, forces the amino and hydroxyl groups into a highly defined cis-relationship. This constrained geometry creates a predictable and highly effective chiral pocket for metal and non-metal catalytic centers[1].
As a Senior Application Scientist, selecting the right aminoindanol derivative requires moving beyond trial-and-error. It demands a rigorous understanding of how steric bulk and electronic modulation dictate transition-state energies. This guide provides an objective, data-backed comparison of aminoindanol derivatives, detailing how targeted structural modifications influence catalytic performance.
Mechanistic Causality: Tuning the Chiral Pocket
The superiority of aminoindanol derivatives over simple chiral alcohols (like unsubstituted 2-indanol) lies in their bidentate coordination ability and structural rigidity[1]. When coordinated to a catalytic center—whether a boron atom in Corey-Bakshi-Shibata (CBS) reductions or a ruthenium center in Asymmetric Transfer Hydrogenation (ATH)—the indane backbone acts as a steric wall.
-
Steric Effects: Modifying the nitrogen atom with bulky groups (e.g., N-mesityl or N-trityl) deepens the chiral pocket. This steric bulk physically blocks the substrate from approaching the catalyst's less hindered face, effectively locking the transition state into a single trajectory.
-
Electronic Effects: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the N-aryl substituent or the indane aromatic ring alters the electron density at the catalytic center. For example, highly electronegative substituents can increase the Lewis acidity of the catalyst, accelerating substrate activation and improving turnover frequencies.
Logic flow of steric and electronic tuning in aminoindanol-based asymmetric catalysis.
Comparative Performance Analysis
The following table synthesizes the performance of various aminoindanol derivatives across two benchmark asymmetric transformations: Oxazaborolidine-catalyzed ketone reduction and N-Heterocyclic Carbene (NHC) catalyzed α-acylation.
Oxazaborolidine catalysts derived from cis-1-amino-2-indanol consistently outperform other chiral 1-amino-2-alcohol structures in the enantioselective reduction of carbonyl compounds[2]. Furthermore, precise electronic tuning of the N-aryl substituent is critical in dual photoredox/NHC catalysis[3].
| Catalyst Derivative | Modification Type | Reaction Context | Key Performance Metrics | Mechanistic Advantage |
| Unsubstituted cis-1-amino-2-indanol (B-Me) | Baseline | Ketone Reduction (CBS) | ~85-90% ee, Moderate stability | Rigid indane backbone provides baseline enantiofacial shielding. |
| cis-1-amino-2-indanol (B-OMe) | Electronic (Boron center) | Ketone Reduction (CBS) | >95% ee, High stability | B-OMe group alters Lewis acidity; allows in situ recycling and high endurance[4]. |
| N-Mesityl Triazolium Salt | Steric (N-Aryl) | NHC Catalysis | 90% ee, High yield | Bulky mesityl group imposes severe steric restrictions, directing nucleophilic attack. |
| N-(2,4,6-Tribromophenyl) Triazolium Salt | Steric + Electronic | Dual NHC/Photoredox | 92% ee, Optimal yield | Bromines provide steric bulk while strongly withdrawing electrons, stabilizing the Breslow intermediate[3]. |
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. The following workflow details the in situ generation of a B-OMe oxazaborolidine catalyst from cis-1-amino-2-indanol for the asymmetric reduction of prochiral ketones[4].
Step-by-Step Workflow
-
Catalyst Assembly: To a flame-dried Schlenk flask under argon, add (1R,2S)-cis-1-amino-2-indanol (0.1 equiv) and trimethylborate (0.12 equiv) in anhydrous THF.
-
Causality: Trimethylborate reacts with the amino alcohol to form the B-OMe oxazaborolidine. The B-OMe derivative is chosen over B-Me due to its enhanced stability against disproportionation, allowing for in situ generation without complex isolation steps[4].
-
-
Temperature Equilibration: Add Borane-Dimethylsulfide (BMS) complex (1.2 equiv) and cool the reaction mixture to -20 °C.
-
Causality: Lowering the temperature is a critical control measure. It kinetically suppresses the uncatalyzed, racemic background reduction of the ketone by free BMS, ensuring the reaction proceeds exclusively through the chiral catalyst.
-
-
Syringe Pump Addition: Dissolve the prochiral ketone (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture via a syringe pump over a period of 2 hours.
-
Causality: Slow addition maintains a near-zero steady-state concentration of the unreacted ketone. This forces the substrate to coordinate with the highly reactive oxazaborolidine catalyst rather than reacting with bulk borane, maximizing the enantiomeric excess (ee).
-
-
Quenching: Carefully add anhydrous methanol at -20 °C, then allow the mixture to warm to room temperature.
-
Causality: Methanol safely solvolyzes the unreacted borane and disrupts the robust boron-product complex, liberating the free chiral secondary alcohol without inducing racemization.
-
-
Analytical Validation: Analyze the crude reaction mixture directly via chiral HPLC (e.g., Chiralcel OD-H column).
-
Causality: Direct analysis of the unpurified crude prevents artificial enantiomeric enrichment that frequently occurs during column chromatography or crystallization. This ensures the reported ee% is a true reflection of the catalyst's intrinsic selectivity.
-
Step-by-step self-validating workflow for oxazaborolidine-catalyzed asymmetric reduction.
References
-
MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules. Available at: [Link]
-
ACS Publications. "Synthetic Applicability and in Situ Recycling of a B-Methoxy Oxazaborolidine Catalyst Derived from cis-1-Amino-indan-2-ol." Organic Letters. Available at: [Link]
-
ACS Publications. "Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis." Journal of the American Chemical Society. Available at: [Link]
Sources
comparing the efficacy of cis vs. trans aminoindanol isomers as chiral ligands
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Privileged Indane Scaffold
In the pursuit of highly enantioselective transformations, the selection of a chiral ligand is the most critical variable in reaction design. Among the myriad of chiral scaffolds available, 1-amino-2-indanol has emerged as a "privileged" ligand in asymmetric catalysis and pharmaceutical synthesis (e.g., in the synthesis of the HIV protease inhibitor Indinavir)[1],[2]. However, the catalytic efficacy of this molecule is entirely dependent on its stereochemistry.
As application scientists, we must objectively evaluate why the (1R,2S)-cis isomer consistently outperforms the (1R,2R)-trans isomer across diverse catalytic platforms, from transition-metal catalysis to bifunctional organocatalysis[3],[4].
Mechanistic Causality: Why cis Outperforms trans
We do not merely select ligands based on empirical screening; we design reactions based on geometric causality. The indane framework is a rigid, bicyclic scaffold[1]. The stereochemical relationship between the C1-amino and C2-hydroxyl groups dictates the ligand's ability to coordinate with metals or substrates:
-
The cis Advantage (Bidentate Chelation): In the cis-1-amino-2-indanol isomer, the rigid ring fusion forces the hydroxyl and amino groups into a syn-periplanar-like (pseudoaxial) orientation[5]. This spatial proximity is thermodynamically ideal for capturing a metal center (such as Ru, Cu, or B) to form a highly stable, bidentate chelate[1]. This rigid metallacycle creates a well-defined, restrictive chiral pocket that dictates the trajectory of incoming substrates, resulting in exceptional stereocontrol[6].
-
The trans Limitation (Steric Strain): Conversely, the trans isomer is locked in an anti-periplanar (trans-diaxial or dipseudoequatorial) geometry[5]. The spatial distance and angular strain prevent the simultaneous coordination of both heteroatoms to a single metal center without inducing severe ring strain. As a result, trans-aminoindanol typically acts as a monodentate ligand or forms highly distorted, fluxional complexes, leading to a catastrophic erosion of enantioselectivity[1],[5].
Mechanistic divergence in chelation between cis and trans aminoindanol isomers.
Comparative Efficacy Data
The geometric differences translate directly to laboratory performance. The table below summarizes benchmark quantitative data comparing the two isomers across standard asymmetric transformations.
| Reaction Type | Ligand Isomer | Catalyst System | Benchmark Substrate | Enantiomeric Excess (ee) | Yield |
| Asymmetric Transfer Hydrogenation (ATH) | (1R,2S)-cis | Ru(II) / KOH | Acetophenone | 92% (R) | >90% |
| Asymmetric Transfer Hydrogenation (ATH) | (1R,2R)-trans | Ru(II) / KOH | Acetophenone | <20% | Low |
| Borane Reduction | (1R,2S)-cis | Oxazaborolidine (CBS) | Prochiral Ketones | 87–95% | >90% |
| Diels-Alder Addition | (1R,2S)-cis | Organocatalyst | 3-Hydroxy-2-pyridone | 93% | 95% |
| Diels-Alder Addition | (1R,2R)-trans | Organocatalyst | 3-Hydroxy-2-pyridone | Racemic | Moderate |
Data synthesized from benchmark studies on Ru-catalyzed ATH[1],[6] and organocatalytic Diels-Alder reactions[7].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify the success of each intermediate step before proceeding.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Utilizing (1R,2S)-(+)-cis-1-amino-2-indanol as the chiral ligand[1],[6].
-
Precatalyst Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the ruthenium precursor [RuCl2(p-cymene)]2 (0.25 mol%) and the chiral ligand (1R,2S)-(+)-cis-1-amino-2-indanol (1.0 mol%) in anhydrous 2-propanol.
-
Self-Validation Checkpoint 1: Stir at room temperature for 15-30 minutes. Observe a distinct color shift from the deep red/orange of the Ru-dimer to a homogenous yellow/brown solution. This visual cue confirms the successful cleavage of the dimer and the bidentate chelation of the cis-ligand to the ruthenium center[1].
-
-
Catalyst Activation: Add a standardized solution of KOH (2.5 mol%) in 2-propanol to the mixture[6].
-
Self-Validation Checkpoint 2: The base removes the chloride ligands, generating the active ruthenium-hydride species. The solution must remain clear; any precipitation indicates moisture contamination or catalyst degradation.
-
-
Substrate Introduction: Inject acetophenone (1.0 equiv) into the activated catalyst mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction via TLC (Hexanes:EtOAc 4:1) or GC-FID.
-
Self-Validation Checkpoint 3: The complete disappearance of the UV-active ketone spot (higher Rf ) and the appearance of the alcohol spot (lower Rf ) within 2-4 hours confirms active catalytic turnover.
-
-
Enantiomeric Excess Determination: Quench the reaction by exposing it to air, extract with diethyl ether, and analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Self-Validation Checkpoint 4: Chromatograms should display a >90% ee favoring the (R)-1-phenylethanol enantiomer, validating the stereocontrol of the cis-aminoindanol ligand[1].
-
Self-validating experimental workflow for Asymmetric Transfer Hydrogenation (ATH).
Protocol B: Bifunctional Organocatalytic Diels-Alder Reaction
Highlighting the necessity of the cis-geometry for hydrogen-bond donor/acceptor networks[7].
-
Catalyst Preparation: Dissolve 10 mol% of the cis-aminoindanol derivative in anhydrous CH2Cl2 and cool to -50 °C[7].
-
Self-Validation Checkpoint 1: Ensure complete dissolution. The cis relationship is critical here for forming the dual hydrogen-bond donor/acceptor network required for substrate activation. If using the trans isomer, the reaction will stall or yield racemic mixtures due to the inability to form this network[7].
-
-
Substrate Addition: Add 3-hydroxy-2-pyridone (1.0 equiv) and N-phenylmaleimide (1.2 equiv).
-
Reaction Monitoring: Stir at -50 °C and monitor via TLC.
-
Self-Validation Checkpoint 2: The reaction should selectively yield the endo-adduct. The absence of exo-adduct peaks in the crude 1H -NMR validates the tight, highly organized hydrogen-bonded transition state unique to the cis-catalyst[7].
-
Conclusion
The superiority of cis-1-amino-2-indanol over its trans counterpart is not an empirical coincidence, but a direct result of its rigid, bicyclic geometry. The pseudoaxial orientation of the cis-isomer's heteroatoms enables flawless bidentate metal chelation and bifunctional hydrogen bonding. For researchers developing asymmetric workflows—whether via transition metal catalysis or organocatalysis—the cis-aminoindanol scaffold remains an indispensable, highly reliable tool for achieving exceptional enantioselectivity.
References
-
CORE. "Diastereo-specific conformational properties of neutral, protonated and radical cation forms of (1R,2S)-cis- and (1R,2R)-trans-1-amino-2-indanol diastereomers." Available at: [Link]
-
MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Available at:[Link]
-
PubMed Central (PMC). "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Available at: [Link]
-
Beilstein Journals. "The aminoindanol core as a key scaffold in bifunctional organocatalysts." Available at: [Link]
-
ResearchGate. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Available at: [Link]
-
American Chemical Society (ACS). "Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - The aminoindanol core as a key scaffold in bifunctional organocatalysts [beilstein-journals.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Catalyst Performance Guide: Managing Enantiomeric Excess Erosion with cis-1-Amino-2-indanol Derivatives
Executive Summary
The cis-1-amino-2-indanol scaffold is widely regarded as a "privileged" ligand in asymmetric catalysis[1]. Its rigid conformation—resulting from the fused five- and six-membered rings—alongside adjacent hydroxyl and amino groups, creates a highly defined chiral pocket for metal coordination[1]. However, a critical challenge observed in both heterogeneous and homogeneous applications is the time-dependent "erosion of enantiomeric excess" (ee erosion)[1],[2].
As a Senior Application Scientist, I have evaluated these catalytic systems extensively. This guide provides an objective, data-driven comparison of cis-1-amino-2-indanol-derived catalysts against simpler alternatives. It details the mechanistic causality behind ee erosion and provides self-validating experimental protocols to mitigate this phenomenon in your workflows.
Mechanistic Causality of Enantiomeric Excess Erosion
ee erosion is not a monolithic phenomenon; its root cause depends entirely on the catalytic phase and the reaction thermodynamics.
Heterogeneous Catalysis: Modifier Desorption & Background Reaction
In the enantioselective hydrogenation of activated ketones (e.g., ethyl pyruvate) over Pt/SiO₂ catalysts, chiral modifiers are adsorbed onto the metal surface to create a chiral environment. While simpler modifiers like (S)-(+)-1-aminoindan provide stable enantioselectivity, (1R, 2S)-(+)-cis-1-amino-2-indanol exhibits significant ee erosion[1],[2].
The Causality: The bidentate nature (N and O) of cis-1-amino-2-indanol can lead to competitive binding modes on the heterogeneous Pt surface. Over time under hydrogenation conditions, the modifier may desorb or adopt an inactive conformation. Because the unmodified Pt surface is highly active for racemic hydrogenation, the loss of the chiral modifier immediately increases the background racemic reaction rate. This progressively dilutes the chiral product, eroding the overall ee[1].
Homogeneous Catalysis: Thermodynamic Reversibility & Product Inhibition
In Asymmetric Transfer Hydrogenation (ATH) using Noyori-type homogeneous Ru or Rh complexes with cis-1-amino-2-indanol ligands, the catalyst itself is highly stable, often achieving up to 92% initial ee[1]. However, ee erosion occurs if the reaction is left running too long without byproduct management[3].
The Causality: ATH is an equilibrium-driven process. When isopropanol is used as the hydrogen donor, acetone is generated as a stoichiometric byproduct. As acetone accumulates, it drives the reverse reaction—oxidation of the newly formed chiral alcohol back to the prochiral ketone[3]. Because this reverse pathway is not perfectly stereoselective, continuous forward-and-backward cycling racemizes the product pool over time[3].
Mechanistic pathway of ee erosion in ATH driven by byproduct accumulation.
Comparative Performance Data
To objectively evaluate the utility of cis-1-amino-2-indanol, we must compare it against structurally related alternatives under identical conditions.
Table 1: Heterogeneous Hydrogenation of Ethyl Pyruvate (Pt/SiO₂)
Data reflects the performance of chiral modifiers on a Pt/SiO₂ heterogeneous support[1],[2].
| Chiral Modifier | Initial ee (%) | Product Configuration | Stability / ee Erosion Profile |
| (S)-(+)-1-Indanol | 0% (Racemic) | N/A | Stable (Fails to induce chirality) |
| (S)-(+)-1-Aminoindan | 63% | (R) | Stable (Maintains ee over time) |
| (1R, 2S)-(+)-cis-1-Amino-2-indanol | ~20% | (R) | High Erosion (Rapid loss of ee due to desorption) |
Table 2: Homogeneous ATH of Acetophenone (Rh-Aminoindanol Catalyst)
Data reflects the impact of reactor engineering on mitigating ee erosion[3].
| Reactor Setup | Byproduct Management | Time to Completion | Final ee (%) | Erosion Status |
| Standard Batch Reactor | None (Acetone Accumulates) | > 60 min | 70–85% | Significant erosion observed |
| Continuous Mesh Reactor | Active Acetone Stripping | 15 min | 80–86% | Erosion Mitigated |
Experimental Workflows for Self-Validating Systems
To ensure scientific integrity, any protocol measuring ee must include time-course sampling. A single end-point measurement cannot distinguish between a poorly selective catalyst and a highly selective catalyst suffering from late-stage ee erosion.
Protocol 1: Benchmarking ee Erosion in Heterogeneous Hydrogenation
Objective: Identify the onset of modifier desorption by mapping ee against conversion over time.
-
Catalyst Preparation: Suspend 50 mg of Pt/SiO₂ catalyst in 10 mL of 2-propanol[2]. Add 0.1 mmol of (1R, 2S)-(+)-cis-1-amino-2-indanol and stir for 30 minutes at room temperature to allow modifier adsorption.
-
Substrate Injection: Add 1.0 mmol of ethyl pyruvate to the suspension.
-
Pressurization: Transfer the mixture to a stainless-steel autoclave, purge with H₂, and pressurize to 10 bar. Initiate stirring at 1000 rpm to eliminate mass transfer limitations.
-
Time-Course Sampling (Validation Step): Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes.
-
Analysis: Filter the aliquots through a 0.2 µm PTFE syringe filter and analyze via chiral GC.
-
Scientific Rationale: If the ee peaks at 15 minutes (~20%) and drops to <5% by 120 minutes while conversion continues to rise, you have definitively isolated modifier desorption/degradation as the cause of erosion, rather than inherent ligand poor selectivity[1].
Protocol 2: Mitigating ee Erosion in Homogeneous ATH via Continuous Stripping
Objective: Prevent the reverse oxidation reaction by continuously removing the acetone byproduct[3].
-
Catalyst Activation: In a Schlenk flask under N₂, dissolve 1.0 mol% of the Rh-cis-1-amino-2-indanol complex in 5 mL of anhydrous isopropanol. Add 5.0 mol% of KOH to activate the catalyst.
-
Substrate Addition: Inject 1.0 mmol of acetophenone.
-
Continuous Stripping (Critical Step): Instead of sealing the vessel, apply a continuous, controlled sparge of dry N₂ gas through the liquid phase (or utilize a continuous gas/liquid micromesh reactor[3]). Vent the exhaust through a cold trap.
-
Quenching: After 15 minutes, immediately quench the reaction by exposing it to air and adding 1 mL of saturated aqueous NH₄Cl.
-
Scientific Rationale: By applying Le Chatelier's principle, the continuous removal of volatile acetone (b.p. 56 °C) from the isopropanol (b.p. 82 °C) reaction mixture strictly shifts the equilibrium to the right. This prevents the catalyst from re-oxidizing the chiral alcohol, thereby locking in the high initial enantiomeric excess[3].
Optimized workflow for ATH mitigating ee erosion via continuous stripping.
References
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst Source: ResearchGate URL:[Link]
-
cis-1-amino-2-indanol as chiral modifiers in the enantioselective hydrogenation of ethyl pyruvate with Pt/SiO2 catalysts Source: Catalysis Today / CONICET URL:[Link]
Sources
Evaluating the Superiority of Amino Derivatives of 2-Indanol in Asymmetric Catalysis: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Privileged" Scaffold
The synthesis of enantiopure compounds is a fundamental pillar of modern pharmaceutical development. Among the myriad of chiral scaffolds available to synthetic chemists, the rigid bicyclic framework of the indane ring has proven exceptional. While unsubstituted 2-indanol offers a basic chiral environment, it is the introduction of an amino group at the C1 position—specifically to form cis-1-amino-2-indanol—that elevates the molecule to a "privileged" ligand class[1]. This guide objectively compares the catalytic efficacy of cis-1-amino-2-indanol and its derivatives against unsubstituted indanols and other benchmark chiral alcohols, providing actionable insights and self-validating experimental protocols.
Mechanistic Causality: Why the Amino Group Dictates Stereocontrol
In asymmetric catalysis, stereocontrol is governed by the rigidity, steric bulk, and coordination geometry of the transition state. Unsubstituted 2-indanol acts predominantly as a monodentate ligand. When coordinated to a metal or metalloid center, it offers a highly flexible and poorly defined chiral environment, often resulting in racemic mixtures or rapid erosion of enantiomeric excess (ee)[1].
Conversely, cis-1-amino-2-indanol possesses adjacent hydroxyl and amino groups locked in a cis configuration on a rigid indane backbone. This structural feature allows for robust bidentate chelation to catalytic centers (e.g., Ru, B, Ti), forming a highly stable, stereochemically rigid five-membered metallacycle. In oxazaborolidine-catalyzed reductions (CBS reductions), this bidentate nature ensures that the boron atom is firmly coordinated, directing the hydride transfer to the prochiral ketone with exquisite facial selectivity through a well-defined six-membered transition state[1][2].
Caption: Logical causality linking ligand bidentate chelation to high enantioselectivity.
Comparative Performance Data
To objectively evaluate the superiority of cis-1-amino-2-indanol, we must benchmark it against other standard chiral modifiers across various catalytic systems.
Asymmetric Borane Reduction of Prochiral Ketones (CBS Reduction) The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for evaluating chiral amino alcohols. When comparing the oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol to the industry-standard (S)-diphenylprolinol, the indanol derivative demonstrates highly competitive performance[3]. Furthermore, when compared to alternative hydrogen-bonding ligands like squaramides, the cis-1-amino-2-indanol scaffold is vastly superior, as squaramides degrade under borane reduction conditions, yielding poor asymmetric induction[4].
Table 1: Performance Comparison in the Asymmetric Reduction of Prochiral Ketones
| Substrate | Chiral Ligand / Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 (R) | 3[3] |
| Acetophenone | (S)-diphenylprolinol (CBS) | >95 | >98 (R) | 3[3] |
| 2'-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 91 | 96 (R) | 3[3] |
| α-Chloroacetophenone | Squaramides | <50 | <10 | 4[4] |
| α-Chloroacetophenone | cis-1-amino-2-indanol | >90 | 94 | 4[4] |
Heterogeneous Catalysis & Asymmetric Diels-Alder Reactions In heterogeneous enantioselective hydrogenation (e.g., of ethyl pyruvate over Pt/SiO2), unsubstituted (S)-(+)-1-indanol completely fails to induce chirality (0% ee). The presence of the amino group is absolutely critical to catalytic success[1]. Beyond reductions, cis-1-arylsulfonamido-2-indanols serve as highly effective chiral auxiliaries. In Lewis acid-promoted asymmetric Diels-Alder reactions of acrylate esters, these derivatives achieve complete endo-selectivities and up to 91.5% ee (92% de), allowing for the recovery of the chiral auxiliary without loss of optical purity[5].
Self-Validating Experimental Protocol: In Situ Oxazaborolidine Catalyzed Reduction
To ensure reproducibility and trust, the following protocol details the in situ generation of the oxazaborolidine catalyst from cis-1-amino-2-indanol, followed by the asymmetric reduction of a prochiral ketone[2][3]. This method acts as a self-validating system : the rapid conversion and high ee directly confirm the successful in situ formation of the catalytic species, as background uncatalyzed borane reductions are significantly slower and yield racemic products.
Caption: Step-by-step experimental workflow for the in situ oxazaborolidine-catalyzed asymmetric reduction.
Step-by-Step Methodology:
-
System Preparation : Flame-dry a Schlenk flask under an argon atmosphere. Introduce 1 mL of anhydrous tetrahydrofuran (THF).
-
Ligand and Borate Mixing : Add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.11 mmol, ~10 mol%) and trimethylborate (0.11 mmol). Stir at room temperature for 30 minutes[2].
-
Causality: Trimethylborate facilitates the formation of the B-OMe oxazaborolidine intermediate, acting as a moisture scavenger and preventing undesired side reactions from free moisture that would otherwise degrade the catalyst[2].
-
-
Borane Activation : Introduce 2 mL of a 1 M Borane-THF solution (2.0 mmol, 1.0 equiv). Stir for an additional 15-30 minutes[2].
-
Causality: This step coordinates the borane to the nitrogen atom of the oxazaborolidine, generating the active hydride-donating catalytic species[2].
-
-
Substrate Addition : Dissolve the prochiral ketone (e.g., acetophenone, 2.0 mmol) in 3 mL of anhydrous THF. Add this solution dropwise over 10-15 minutes to the catalyst mixture[2].
-
Causality: Slow addition ensures that the concentration of unreacted ketone remains low, guaranteeing that the fast catalytic cycle entirely outpaces the slow, uncatalyzed (and racemic) background reduction by free borane[2].
-
-
Quenching and Workup : Upon completion (monitored by TLC, typically 30 mins), quench the reaction by the careful, dropwise addition of 5 mL of methanol to safely destroy excess borane[3].
-
Validation : Concentrate under reduced pressure. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). A high ee (>90%) validates the successful in situ formation of the rigid metallacycle[2].
Conclusion
The empirical data unequivocally supports the superiority of amino derivatives of 2-indanol over unsubstituted indanols in asymmetric catalysis. By providing a rigid, bidentate coordination environment, cis-1-amino-2-indanol effectively locks the transition state geometry, minimizing degrees of freedom and maximizing facial selectivity. Whether employed in CBS reductions, transfer hydrogenations, or as chiral auxiliaries in Diels-Alder reactions, this privileged scaffold remains a cornerstone for professionals seeking robust, scalable enantioselective transformations.
References
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones MDPI[Link]
-
Asymmetric Diels-Alder Reaction: Cis-1-Arylsulfonamido-2-Indanols as Highly Effective Chiral Auxiliaries PMC (National Institutes of Health)[Link]
-
13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC)[Link]
Sources
Beyond Evans: A Comparative Guide to Diastereoselectivity in Aldol Reactions Using Aminoindanol Auxiliaries
As a Senior Application Scientist navigating the complexities of polyketide and macrolide synthesis, I frequently encounter the limitations of traditional stereocontrol. The Evans aldol reaction—utilizing oxazolidinones derived from L-valine or L-phenylalanine—has long been the gold standard for asymmetric carbon-carbon bond formation. However, when targeting complex pharmaceutical intermediates that demand absolute stereochemical precision (>99% diastereomeric excess), the conformational flexibility of acyclic substituents on traditional auxiliaries can sometimes lead to minor diastereomeric leakage.
Enter the (1S,2R)-cis-1-amino-2-indanol derived oxazolidinone, pioneered by the [1]. By embedding the chiral directing group within a rigid bicyclic indane framework, this auxiliary imposes a severe conformational constraint that fundamentally alters the energetic topography of the transition state. This guide provides an objective, data-driven comparison of aminoindanol auxiliaries versus traditional Evans auxiliaries, complete with self-validating protocols to ensure reproducible integration into your drug development pipelines.
Mechanistic Causality: The Bicyclic Advantage
To understand why the aminoindanol auxiliary outperforms its valine-derived counterpart, we must examine the causality within the Zimmerman-Traxler transition state.
In a standard [2], the stereochemical outcome relies on the steric bulk of an isopropyl or benzyl group to shield one face of the boron Z-enolate. While effective, the C-C bond connecting these groups to the oxazolidinone ring retains rotational degrees of freedom, allowing for slight conformational shifts during the transition state.
Conversely, the aminoindanol auxiliary fuses the oxazolidinone to an indane ring. This bicyclic system locks the spatial orientation of the aromatic ring, creating an impenetrable, rigid steric wall. When the aldehyde approaches the enolate, the activation energy difference (ΔΔG‡) between the favored and unfavored diastereomeric transition states is significantly magnified. The result is a near-perfect syn-aldol induction that is far less sensitive to the steric properties of the incoming aldehyde.
Comparative Performance Data
The following table synthesizes experimental data comparing the (1S,2R)-cis-aminoindanol auxiliary against the traditional L-valine derived auxiliary across various aldehyde substrates based on [3].
| Aldehyde Substrate | Auxiliary Type | Diastereomeric Excess (d.e.) | Isolated Yield (%) |
| Isobutyraldehyde | Aminoindanol | >99% | 75 |
| Isobutyraldehyde | L-Valine | 96% | 79 |
| Benzaldehyde | Aminoindanol | >99% | 80 |
| Benzaldehyde | L-Valine | 97% | 81 |
| Propionaldehyde | Aminoindanol | >99% | 78 |
| Propionaldehyde | L-Valine | 95% | 76 |
| p-Tolualdehyde | Aminoindanol | >99% | 82 |
| p-Tolualdehyde | L-Valine | 98% | 84 |
Observation: While traditional auxiliaries provide excellent yields and high selectivity, the aminoindanol auxiliary consistently pushes the diastereoselectivity to >99%, effectively eliminating the need for tedious chromatographic separation of minor diastereomers at scale.
Workflow Visualization
Workflow of aminoindanol-mediated asymmetric aldol addition and auxiliary recovery.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes specific diagnostic checks to confirm success before proceeding.
Phase 1: N-Acylation of the Aminoindanol Oxazolidinone
Objective: Attach the acyl substrate (e.g., propionyl) to the chiral auxiliary. Causality: Deprotonation with n-BuLi at -78 °C generates the localized nitrogen anion. The ultra-low temperature is strictly required to prevent ring-opening degradation of the oxazolidinone before the electrophile (propionyl chloride) is introduced. Procedure:
-
Dissolve the (1S,2R)-aminoindanol oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.
-
Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
-
Add freshly distilled propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The highly polar N-H oxazolidinone spot must completely disappear, replaced by a faster-moving, UV-active N-acyl spot. If the starting material persists, moisture contamination likely compromised the n-BuLi.
Phase 2: Boron-Mediated Asymmetric Aldol Addition
Objective: Form the C-C bond with absolute stereocontrol. Causality: Dibutylboron triflate (Bu₂BOTf) is utilized because the short B-O bonds create a highly compact, highly organized Zimmerman-Traxler chair transition state. Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents nucleophilic attack on the acyl group, while its basicity is perfectly tuned to selectively deprotonate the alpha-carbon, yielding the Z-enolate exclusively. Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ under argon; cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) followed by DIPEA (1.2 eq). Stir for 30 minutes to form the Z-enolate.
-
Cool the reaction to -78 °C (kinetic control) and add the aldehyde (1.1 eq) dropwise. Stir for 2 hours.
-
Quench the reaction sequentially with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (to safely oxidize the boron).
-
Self-Validation: Isolate the crude product and run a ¹H NMR (CDCl₃). Look for the newly formed alpha-methyl doublet. A coupling constant of J ≈ 7 Hz between the alpha and beta protons confirms the syn-aldol architecture. The absence of a minor doublet confirms >99% d.e.
Phase 3: Non-Destructive Auxiliary Cleavage
Objective: Isolate the enantiopure beta-hydroxy acid while recovering the expensive chiral auxiliary. Causality: A mixture of LiOH and H₂O₂ generates the hydroperoxide anion (OOH⁻). Due to the alpha-effect, OOH⁻ is highly nucleophilic and selectively attacks the exocyclic imide carbonyl. This prevents attack on the endocyclic carbamate, which would otherwise destroy the auxiliary. Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O at 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour.
-
Quench with Na₂SO₃ to destroy excess peroxide.
-
Extract the aqueous layer with CH₂Cl₂ to recover the intact chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the target beta-hydroxy acid.
-
Self-Validation: Weigh the recovered auxiliary from the CH₂Cl₂ layer. A robust execution of this protocol should yield >90% mass recovery of the aminoindanol oxazolidinone, validating the economic viability of the method.
Conclusion
While Evans oxazolidinones remain a staple of organic synthesis, the integration of [4] provides a critical upgrade for drug development pathways requiring absolute stereocontrol. The bicyclic rigidity not only guarantees >99% diastereoselectivity but also streamlines downstream purification, ultimately accelerating the delivery of complex polyketide and macrolide targets.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
This guide provides a detailed protocol for the proper and safe disposal of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, a crucial intermediate in pharmaceutical research and development. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The following information synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating system of laboratory safety.
Foundational Principles: Hazard Assessment and Regulatory Context
Before handling any chemical for disposal, a thorough understanding of its potential hazards and the governing regulations is paramount. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, as an amino alcohol, should be treated as a hazardous chemical waste. All laboratory personnel must treat chemical waste—be it liquids, solids, or containerized gases—as hazardous unless confirmed otherwise by a qualified professional.[1]
The primary regulatory frameworks in the United States governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and standards for worker safety set by the Occupational Safety and Health Administration (OSHA).[1][2][3] Academic laboratories may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides specific guidelines for managing hazardous waste generated in these settings.[4]
Immediate Safety and Handling Precautions
The first step in safe disposal is consulting the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1] The SDS for structurally similar compounds, such as (1S,2R)-(-)-cis-1-Amino-2-indanol, indicates that this class of chemicals can cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]
Table 1: Summary of Key Safety and Disposal Information
| Parameter | Details |
| Chemical Name | (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol |
| Synonyms | (1S,2S)-1-hydroxy-2-aminoindane |
| CAS Number | 136030-00-7 (for the related (1R,2S)-isomer) |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation.[5][6][8] |
| Recommended PPE | Chemical safety goggles or face shield, nitrile or other chemically resistant gloves, laboratory coat.[9][10] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, and halogenated agents.[5] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service.[9][11] |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the disposal of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, ensuring safety and compliance at every stage.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the hazards associated with amino alcohols, the following PPE is mandatory before beginning any disposal procedure:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[9]
-
Body Protection: A standard laboratory coat.[9]
All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[2][13]
-
Designate a Waste Container: Use a dedicated container for (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol waste. This container must be in good condition, free from leaks, and made of a compatible material (e.g., a glass jar for solid waste or a suitable plastic carboy for solutions).[1][14]
-
Avoid Incompatibilities: Never mix this waste with other chemical streams. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[5][13] Mixing can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances.
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a legal requirement and essential for safe handling by all personnel, including your institution's environmental health and safety (EHS) team.[11]
The hazardous waste label must include:
-
The words "Hazardous Waste".[11]
-
The full, unabbreviated chemical name: "(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol".[11]
-
The date when waste was first added to the container (accumulation start date).[11]
-
The physical location of origin (e.g., building and room number).[11]
-
The name and contact information of the Principal Investigator or responsible party.[11]
-
Appropriate hazard pictograms (e.g., irritant).[11]
Step 4: Safe Storage in the Laboratory
Waste containers must be stored safely pending pickup. This typically occurs in a designated satellite accumulation area.[4]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[1][14]
-
Location: Store the container in a well-ventilated area, away from heat, sparks, or open flames.[15]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks or spills.[2]
Step 5: Scheduling and Coordination of Final Disposal
Disposal of chemical waste into regular trash or down the sanitary sewer is strictly prohibited.[2][11]
-
Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[9]
-
Documentation: Complete any necessary waste disposal forms required by your institution, ensuring that each container is listed separately.[11]
Step 6: Decontamination of Empty Containers
Empty containers that once held (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol must also be managed as hazardous waste.
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[16]
-
Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste.[9][16]
-
Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, after defacing or removing the original label.[13] Always confirm this final step with your EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol.
Caption: Disposal workflow for (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol.
Emergency Preparedness
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spills: For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it into a sealed container for disposal as hazardous waste.[17][18] Evacuate the area for larger spills and contact your EHS emergency line.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water.[10][17]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[10][17]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[10][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
All laboratories handling hazardous chemicals are required by OSHA to have an emergency response plan in place.[19] Ensure you are familiar with your institution's specific emergency procedures.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Regulation of Laboratory Waste - American Chemical Society.
- Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
- Hazardous Waste - Overview | Occupational Safety and Health Administration.
- SDS US. (2023, September 28).
- 1 - SAFETY DATA SHEET. (2024, December 2).
- SAFETY DATA SHEET - Fisher Scientific. (2009, November 17).
- AMINO ALCOHOL EA. (2018, June 12).
- 2-Indanol - AK Scientific, Inc.
- Chemical Waste Disposal Guidelines.
- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2011, May 9).
- SAFETY DATA SHEET - Spectrum Chemical. (2020, September 28).
- chemical waste guidelines - Health, Safety & Risk Management. (2024, April 16).
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- Safety Data Sheet - MedchemExpress.com. (2025, July 18).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
